MRS2690
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C15H22N2Na2O16P2S |
|---|---|
分子量 |
626.3 g/mol |
IUPAC名 |
disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O16P2S.2Na/c18-3-5-8(20)10(22)12(24)14(31-5)32-35(27,28)33-34(25,26)29-4-6-9(21)11(23)13(30-6)17-2-1-7(19)16-15(17)36;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,25,26)(H,27,28)(H,16,19,36);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |
InChIキー |
TYVFMVSNSGMZPA-QBNUFUENSA-L |
異性体SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
正規SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
製品の起源 |
United States |
Foundational & Exploratory
MRS2690: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2690 is a potent and selective synthetic agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the P2Y14 receptor and the subsequent intracellular signaling cascades. The information presented is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting the P2Y14 receptor. This document summarizes key quantitative data, outlines detailed experimental protocols for studying this compound's effects, and provides visual representations of the signaling pathways involved.
Core Mechanism of Action: P2Y14 Receptor Agonism
This compound exerts its biological effects by selectively binding to and activating the P2Y14 receptor.[1] The P2Y14 receptor is endogenously activated by nucleotide sugars, most notably UDP-glucose.[1] this compound has been shown to be a more potent agonist than the natural ligand.
The P2Y14 receptor is a member of the Gi/o family of GPCRs.[1][2] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins, initiating a cascade of intracellular events.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the activity of this compound on the P2Y14 receptor.
Table 1: Potency of this compound at the P2Y14 Receptor
| Parameter | Value | Reference |
| EC50 | 49 nM |
EC50 (Half maximal effective concentration) refers to the concentration of this compound that produces 50% of the maximal possible response in in vitro assays.
Table 2: Comparative Potency of P2Y14 Receptor Agonists
| Agonist | Relative Potency | Reference |
| This compound | ~7-fold higher than UDP-glucose | |
| UDP-glucose | Endogenous Agonist | [1] |
Key Signaling Pathways Activated by this compound
Activation of the P2Y14 receptor by this compound triggers several key intracellular signaling pathways:
Inhibition of Adenylyl Cyclase
As a Gi-coupled receptor, the primary signaling event following P2Y14 activation is the inhibition of adenylyl cyclase. The activated Gαi subunit directly binds to and inhibits this enzyme, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][3][4]
Activation of the MAPK/ERK Pathway
This compound treatment leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinases (MAPK), specifically ERK1/2 (Extracellular signal-Regulated Kinases 1 and 2).[2] This activation is sensitive to pertussis toxin, confirming its dependence on the Gi protein. The Gβγ subunits released upon receptor activation are thought to mediate this effect, likely through a cascade involving Src and Ras.
Intracellular Calcium Mobilization
Activation of the P2Y14 receptor by agonists can induce an increase in intracellular calcium concentration ([Ca2+]i).[5][6][7] While P2Y14 is primarily Gi-coupled, this calcium response is also pertussis toxin-sensitive, suggesting it is mediated by the Gβγ subunits activating Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores like the endoplasmic reticulum.
Rho GTPase Activation
Studies with the endogenous P2Y14 agonist UDP-glucose have demonstrated the activation of the small GTPase RhoA.[5] This process is also dependent on the Gi pathway and is crucial for cellular processes such as chemotaxis. It is anticipated that this compound, as a potent P2Y14 agonist, will also induce RhoA activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium.
Workflow:
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293) stably or transiently expressing the human P2Y14 receptor in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., Krebs buffer) and then incubate with a calcium-sensitive fluorescent dye, such as Fura-2-AM, in the same buffer for 30-60 minutes at 37°C.[8]
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Utilize a fluorescence plate reader with automated injection capabilities to add the this compound solutions to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for Fura-2, ratiometric measurement at 340/380 nm excitation and 510 nm emission) before and after the addition of this compound.[8]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the activation of the MAPK/ERK pathway by detecting the phosphorylated form of ERK1/2.[9]
Workflow:
Protocol:
-
Cell Treatment: Culture P2Y14-expressing cells to near confluence and then serum-starve for several hours to reduce basal ERK phosphorylation. Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk in TBST) and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[10][11][12] After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal to the total amount of ERK1/2 protein.[9]
RhoA Activation Assay (Pull-down)
This assay is used to measure the activation of RhoA by quantifying the amount of GTP-bound RhoA.[13][14][15]
Workflow:
Protocol:
-
Cell Stimulation: Treat P2Y14-expressing cells with this compound for the desired time.
-
Cell Lysis: Lyse the cells in a Rho activation assay lysis buffer and clarify the lysates by centrifugation.
-
Pull-down: Incubate the cell lysates with agarose (B213101) beads coupled to the Rho-binding domain (RBD) of Rhotekin.[13] The RBD of Rhotekin specifically binds to the active, GTP-bound form of RhoA.
-
Washing and Elution: Pellet the beads by centrifugation and wash them several times to remove non-specifically bound proteins. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using a primary antibody that recognizes RhoA. The intensity of the RhoA band corresponds to the amount of active RhoA in the original cell lysate.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the P2Y14 receptor. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of targeting this receptor in various diseases, including inflammatory and immune disorders. The mechanism of action of this compound is centered on the activation of the Gi-coupled P2Y14 receptor, leading to the inhibition of adenylyl cyclase, activation of the MAPK/ERK pathway, mobilization of intracellular calcium, and activation of Rho GTPases. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the development of novel P2Y14 receptor modulators.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholarly Article or Book Chapter | Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor | ID: c534fw86s | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Rho Activation Assays [cellbiolabs.com]
MRS2690 as a P2Y14 Receptor Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MRS2690, a potent and selective agonist for the P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, is a promising therapeutic target due to its involvement in immune responses, inflammation, and cellular migration.[1][2][3][4] This document details the chemical properties of this compound, its pharmacological profile, and its effects on key signaling pathways. Detailed experimental protocols for assays relevant to the study of this compound and the P2Y14 receptor are provided to facilitate further research and drug development efforts.
Introduction to this compound and the P2Y14 Receptor
The P2Y14 receptor, also known as GPR105, is a member of the P2Y family of purinergic receptors.[1] Unlike other P2Y receptors that are activated by nucleotides like ATP and ADP, the P2Y14 receptor is uniquely activated by UDP-sugars, with UDP-glucose being a key endogenous agonist.[1][2] This receptor is coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream signaling cascades, including the MAPK and RhoA pathways.[1][5]
This compound is a synthetic analog of UDP-glucose that has been identified as a potent and selective agonist of the P2Y14 receptor.[6] Its enhanced potency and selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of the P2Y14 receptor.
Chemical and Pharmacological Properties of this compound
Chemical Properties
| Property | Value | Reference |
| Chemical Name | Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4'-methylthio)uridin-5''-yl] ester disodium (B8443419) salt | [7][8] |
| Molecular Formula | C15H22N2Na2O16P2S | [7][8][9] |
| Molecular Weight | 626.33 g/mol | [7][8][9] |
| Purity | ≥98% (HPLC) | [7][8][9] |
| Storage | Store at -20°C | [7][8][9] |
| Solubility | Water | [6] |
Pharmacological Profile
This compound exhibits high potency and selectivity for the human P2Y14 receptor. Its pharmacological characteristics are summarized in the table below.
| Parameter | Agonist | Value | Cell Line | Assay Type | Reference |
| EC50 | This compound | 49 nM | Recombinant | Functional Assay | [6] |
| UDP-glucose | ~343 nM | Recombinant | Functional Assay | [6] | |
| Ki | This compound | 340 ± 40 nM | P2Y14R-CHO | Fluorescent Ligand Binding | [10] |
| UDP | 630 ± 30 nM | P2Y14R-CHO | Fluorescent Ligand Binding | [10] | |
| UDP-glucose | 2.23 ± 0.2 µM | P2Y14R-CHO | Fluorescent Ligand Binding | [10] |
Selectivity Profile: this compound is highly selective for the P2Y14 receptor. In a study by Barrett et al., the antagonist PPTN showed no activity at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors at a concentration of 1 µM, highlighting the distinct pharmacology of the P2Y14 receptor.[11] While direct quantitative selectivity data for this compound across all other P2Y receptors is not readily available in the search results, its widespread use as a selective P2Y14 agonist in the literature underscores its specificity.
P2Y14 Receptor Signaling Pathways
Activation of the P2Y14 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gi protein pathway.
The primary signaling events following P2Y14 receptor activation are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1]
-
Activation of MAPK Pathway: P2Y14 receptor activation has been shown to induce the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[1]
-
Activation of RhoA: The Gβγ subunits of the Gi protein can activate Rho guanine (B1146940) nucleotide exchange factors (GEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates downstream effectors like Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal rearrangement and cell migration.[4]
Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound at the P2Y14 receptor.
Intracellular Calcium Mobilization Assay
While the P2Y14 receptor is primarily Gi-coupled, it can induce calcium mobilization, likely through the Gβγ subunits activating phospholipase C (PLC) or through coupling to promiscuous G proteins like Gα16 or chimeric Gαqi.[3][5]
Protocol:
-
Cell Culture:
-
Seed HEK293 or CHO cells stably expressing the human P2Y14 receptor (and a promiscuous G protein like Gα16 if necessary) into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well.
-
Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (2 µM Fura-2 AM, 0.02% Pluronic F-127 in HBSS with 20 mM HEPES).[12][13]
-
Aspirate the culture medium from the cells and add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.[12]
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader capable of dual-wavelength excitation.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add this compound at various concentrations (typically ranging from 1 nM to 10 µM) using the instrument's automated injection system.
-
Record the fluorescence ratio (F340/F380) for at least 3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio (Δ(F340/F380)) by subtracting the baseline from the peak response.
-
Plot the Δ(F340/F380) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Accumulation Assay
This assay directly measures the functional consequence of P2Y14 receptor's coupling to Gi, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
Protocol (using HTRF):
-
Cell Preparation and Stimulation:
-
Harvest P2Y14-expressing cells (e.g., CHO-K1) and resuspend them in stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX) at a density of 4 x 10^5 cells/mL.[14][15]
-
Dispense 5 µL of the cell suspension into a 384-well white plate.[16]
-
Add 5 µL of this compound at various concentrations (2x final concentration).
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of forskolin (an adenylyl cyclase activator) at a final concentration of 1-10 µM to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.[16]
-
-
Cell Lysis and Detection:
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).[17]
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to induce the directional migration of neutrophils, a key physiological response mediated by the P2Y14 receptor.
Protocol (using a Boyden chamber/Transwell system):
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., with Polymorphprep™).
-
Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10 mM HEPES and 0.5% BSA at a concentration of 2 x 10^6 cells/mL.
-
-
Chemotaxis Assay Setup:
-
Place Transwell® inserts with a 3-5 µm pore size polycarbonate membrane into the wells of a 24-well plate.[18]
-
Add 600 µL of RPMI 1640 with 10 mM HEPES and 0.5% BSA containing various concentrations of this compound (e.g., 10 nM - 10 µM) to the lower chamber.[19] Use medium without agonist as a negative control.
-
Add 100 µL of the neutrophil suspension (2 x 10^5 cells) to the upper chamber of each Transwell insert.[19]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 90 minutes.[20]
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells. This can be done by:
-
Direct cell counting using a hemocytometer.
-
Using a cell viability assay that measures ATP content (e.g., CellTiter-Glo®), which correlates with cell number.[21]
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring fluorescence.
-
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards this compound by the number of cells that migrated towards the negative control.
-
Plot the chemotactic index against the logarithm of the this compound concentration.
-
RhoA Activation Assay
This assay is used to confirm that this compound-induced P2Y14 receptor activation leads to the activation of the small GTPase RhoA.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. MRS 2690 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. biomol.com [biomol.com]
- 10. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hellobio.com [hellobio.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. resources.tocris.com [resources.tocris.com]
- 20. criver.com [criver.com]
- 21. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
MRS2690: A Technical Guide to its Function as a P2Y14 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2690 is a potent and selective synthetic agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including inflammation, immune responses, and neuropathic pain. This technical guide provides a comprehensive overview of the molecular function of this compound, its mechanism of action, and its utility as a research tool. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its application in laboratory settings.
Core Function and Mechanism of Action
This compound is a structural analog of uridine (B1682114) 5'-diphosphoglucose (UDP-glucose), an endogenous agonist of the P2Y14 receptor. However, this compound exhibits a significantly higher potency.[1] Its primary function is to bind to and activate the P2Y14 receptor, which belongs to the Gi/o family of GPCRs.[2]
Upon activation by this compound, the P2Y14 receptor initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Additionally, activation of the P2Y14 receptor by this compound can stimulate the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[2] Furthermore, this compound has been shown to induce an increase in intracellular calcium concentration.[2]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and interpretation.
| Parameter | Value | Receptor/System | Reference |
| EC50 | 49 nM | Human P2Y14 Receptor | [1] |
| Relative Potency | ~7-fold higher than UDP-glucose | Human P2Y14 Receptor | [1] |
| Binding Affinity (Ki) | Not explicitly reported. Can be determined via competitive radioligand binding assay using [3H]UDP. | Human P2Y14 Receptor | [3] |
Key Signaling Pathways
Activation of the P2Y14 receptor by this compound triggers multiple downstream signaling pathways. The primary Gi-coupled pathway and the subsequent activation of the MAPK cascade are depicted below.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the function of this compound.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP.
Workflow Diagram:
Protocol:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human P2Y14 receptor in appropriate media.
-
Cell Plating: Seed cells into 24-well plates and grow to confluence.
-
Pre-incubation: Wash cells with serum-free media and pre-incubate with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulation: Add a known concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase and incubate for an additional 10-15 minutes at 37°C.
-
Lysis and Measurement: Terminate the reaction by adding lysis buffer. Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the concentration-response curve and calculate the IC50 value for this compound-mediated inhibition of forskolin-stimulated cAMP accumulation.
Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium upon P2Y14 receptor activation by this compound.
Workflow Diagram:
Protocol:
-
Cell Culture and Plating: Plate P2Y14-expressing cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader equipped with an automated injection system.
-
Data Analysis: Plot the concentration-response curve of the peak fluorescence change and calculate the EC50 value.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay assesses the effect of this compound on the release of β-hexosaminidase, a marker of mast cell degranulation.
Workflow Diagram:
Protocol:
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) in 24- or 96-well plates.
-
Sensitization (Optional): For studies involving antigen-induced degranulation, sensitize the cells with an appropriate IgE overnight.
-
Treatment: Wash the cells and incubate with varying concentrations of this compound, with or without an antigen, for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant. Lyse the remaining cells in the wells with a detergent-containing buffer.
-
Enzyme Assay: In a separate plate, incubate aliquots of the supernatant and cell lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). Stop the reaction and measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release as (supernatant activity / (supernatant activity + lysate activity)) x 100.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2 as an indicator of MAPK pathway activation by this compound.
Workflow Diagram:
Protocol:
-
Cell Culture and Starvation: Culture P2Y14-expressing cells to near confluence and then serum-starve overnight to reduce basal ERK1/2 phosphorylation.
-
Treatment: Treat the cells with this compound at various concentrations and for different time points (e.g., 5, 15, 30 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
In Vivo Applications and Therapeutic Potential
While direct in vivo studies using this compound are limited due to its nature as a research tool, studies with P2Y14 receptor antagonists provide strong evidence for the receptor's role in various disease models. The pro-inflammatory and pro-nociceptive effects observed upon P2Y14 activation suggest that agonists like this compound can be valuable for inducing and studying these pathological states in vitro and in ex vivo tissue preparations. For instance, this compound has been shown to elicit concentration-dependent contraction of porcine coronary arteries.[4]
Conversely, the use of P2Y14 receptor antagonists has demonstrated efficacy in animal models of inflammatory and neuropathic pain, highlighting the therapeutic potential of inhibiting this receptor.[5] Therefore, this compound serves as a critical tool to elucidate the physiological and pathophysiological roles of the P2Y14 receptor, thereby aiding in the development of novel therapeutics targeting this pathway.
Conclusion
This compound is an indispensable pharmacological tool for researchers investigating the P2Y14 receptor. Its high potency and selectivity allow for the precise interrogation of P2Y14-mediated signaling pathways and their roles in inflammation, immunity, and pain. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of purinergic signaling and its therapeutic implications.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Structural insights into ligand recognition and activation of human purinergic receptor P2Y14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pa2online.org [pa2online.org]
- 5. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MRS2690 and its Purinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRS2690, a potent and selective agonist for the P2Y14 purinergic receptor. This document details the core signaling pathways activated by this compound, presents quantitative data on its activity, and provides detailed experimental protocols for studying its effects. The information herein is intended to support further research and drug development efforts targeting the P2Y14 receptor.
Core Concepts: this compound and the P2Y14 Receptor
This compound is a synthetic analog of UDP-glucose and is distinguished by its high potency and selectivity as an agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR). The P2Y14 receptor is primarily coupled to the Gi/o family of G proteins.[1] Its activation initiates a signaling cascade that plays a crucial role in various physiological and pathophysiological processes, particularly in the immune system.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with the P2Y14 receptor.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 49 nM | Stably expressed human P2Y14 receptor | |
| ~74 nM (for UDP) | P2Y14-HEK293 cells | [2] | |
| ~33 nM (for UDP) | P2Y14-CHO cells | [2] | |
| ~29 nM (for UDP) | P2Y14-C6 glioma cells | [2] | |
| Ki | ~3-fold higher than UDPG with N188A mutant | N/A | [3] |
Note: Direct Ki value for this compound was not available in the searched literature. The provided data indicates a relative binding affinity compared to the endogenous agonist UDP-glucose (UDPG) in a mutant receptor.
Core Signaling Pathways of this compound
Activation of the P2Y14 receptor by this compound triggers a primary signaling pathway through the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This primary event initiates a cascade of downstream effects, including the activation of the small GTPase RhoA, which is critical for cytoskeletal rearrangements necessary for processes such as neutrophil chemotaxis.[4]
Furthermore, P2Y14 receptor activation has been shown to induce the phosphorylation of MAP kinases, specifically ERK1/2, and to cause the mobilization of intracellular calcium.[1][5]
P2Y14 Receptor Signaling Cascade
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity (Ki) of this compound for the P2Y14 receptor.
Materials:
-
Membrane preparations from cells expressing the P2Y14 receptor (e.g., HEK293-P2Y14)
-
Radioligand (e.g., [3H]UDP)[6]
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add membrane preparation, a fixed concentration of radioligand, and varying concentrations of this compound or buffer (for total and non-specific binding, respectively).
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[7][8][9][10]
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing the P2Y14 receptor (e.g., HEK293-P2Y14, CHO-P2Y14, C6-P2Y14)[2]
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation.[2][11][12][13]
Intracellular Calcium Mobilization Assay
This assay detects changes in intracellular calcium levels upon P2Y14 receptor activation.
Materials:
-
Cells expressing the P2Y14 receptor
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[14]
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and load the cells with the dye solution.
-
Incubate for approximately 60 minutes at 37°C to allow for dye uptake and de-esterification.[14]
-
Wash the cells with assay buffer to remove extracellular dye.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
Add varying concentrations of this compound to the wells and immediately begin kinetic fluorescence readings (Ex/Em ~490/525 nm).
-
Analyze the data to determine the dose-dependent increase in intracellular calcium concentration.[15][16][17][18]
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of this compound to induce directed migration of neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound (as chemoattractant)
-
Boyden chamber apparatus with microporous membrane (e.g., 5 µm pores)[19]
-
Assay medium (e.g., serum-free RPMI)
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Resuspend the purified neutrophils in assay medium.
-
Place varying concentrations of this compound in the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
Add a suspension of neutrophils to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for approximately 1-2 hours to allow for cell migration.[19]
-
After incubation, remove the membrane, fix, and stain it.
-
Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
-
Quantify the chemotactic response as a function of this compound concentration.[3][19][20][21][22]
Experimental and Logical Workflow Visualization
The following diagrams illustrate a typical experimental workflow for characterizing a novel GPCR agonist like this compound and the logical relationship of the key signaling events.
Experimental Workflow for Agonist Characterization
Logical Relationship of Signaling Events
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. Cross-talk between Rho GTPases and PI3K in the neutrophil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gi-Dependent Cell Signaling Responses of the Human P2Y14 Receptor in Model Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. hellobio.com [hellobio.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. abcam.com [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
Discovery and development of MRS2690
An In-depth Technical Guide to MRS2690: A Potent P2Y14 Receptor Agonist
Introduction
This technical guide provides a comprehensive overview of this compound, a key chemical probe for studying purinergic signaling. Initially inquired as a P2Y6 receptor agonist, it is crucial to clarify that scientific literature consistently identifies this compound as a potent and selective agonist for the P2Y14 receptor.[1][2] This document will detail its discovery, pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization, all centered on its activity at the P2Y14 receptor.
Discovery and Development
This compound was developed as part of structure-activity relationship (SAR) studies on analogues of uridine (B1682114) 5'-diphosphoglucose (UDP-glucose), the endogenous agonist for the P2Y14 receptor. The goal was to create more potent and stable tools to investigate the function of this receptor. This compound, a UDP-glucose analogue, emerged from these efforts displaying significantly higher potency than the natural ligand. Its chemical name is diphosphoric acid 1-alpha-d-glucopyranosyl ester 2-[(4'-methylthio) uridin-5″-yl].[3]
Pharmacological Data
This compound is characterized by its high potency at the human P2Y14 receptor. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Receptor/System | Reference |
| EC50 | 49 nM | Human P2Y14 Receptor | [1] |
| Potency vs UDP-glucose | ~7-fold higher | Human P2Y14 Receptor | |
| Relative Potency Order | This compound > UDP > UDP-glucose | P2Y14 Receptor | [3] |
Signaling Pathways
The P2Y14 receptor, a member of the P2Y12-like subfamily, primarily couples to the Gi/o family of G-proteins.[2][4] Activation of the P2Y14 receptor by this compound initiates a cascade of intracellular events.
-
Gi Protein Activation : Binding of this compound to the P2Y14 receptor leads to the activation of pertussis toxin-sensitive Gi proteins.[4][5]
-
Downstream Effectors :
-
Adenylyl Cyclase Inhibition : A primary signaling response for Gi-coupled receptors is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4]
-
RhoA Activation : In human neutrophils and HL60 cells, P2Y14 receptor activation promotes robust, concentration-dependent activation of RhoA, a small GTPase involved in cytoskeleton rearrangement and cell motility.[5] This process is mediated by Gβγ subunits activating phosphoinositide 3-kinase (PI-3-kinase).[5]
-
MAP Kinase Activation : The P2Y14 receptor can stimulate Mitogen-Activated Protein (MAP) kinase signaling pathways, including the phosphorylation of ERK1/2.[4][6] This activation is also pertussis toxin-sensitive.[4]
-
Calcium Mobilization : While Gi is the primary partner, P2Y14 can also signal through Gβγ subunits to activate Phospholipase C (PLC), leading to the generation of inositol (B14025) phosphates and subsequent mobilization of intracellular calcium.[4][6] This is often studied in cell lines engineered to express chimeric G-proteins like Gαq/i to directly link Gi activation to a calcium readout.[4]
-
Caption: P2Y14 receptor signaling cascade initiated by this compound.
Experimental Protocols
The characterization of this compound involves several key in vitro assays.
Calcium Mobilization Assay in Engineered Cell Lines
This is a common functional assay to measure G-protein-coupled receptor (GPCR) activation. Since the native P2Y14 receptor couples to Gi, which does not directly cause calcium release, cell lines are often co-transfected with a chimeric G-protein (e.g., Gαq/i) that links Gi activation to the Gq pathway and subsequent calcium mobilization.
-
Cell Line : HEK293 cells transiently or stably co-expressing the human P2Y14 receptor and a chimeric G-protein such as Gαq/i or Gα16.[4]
-
Methodology :
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
After loading, the dye is removed, and cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The plate is placed in a fluorescence imaging plate reader (FLIPR).
-
A baseline fluorescence reading is established.
-
This compound is added at various concentrations, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.
-
Data are typically normalized to the maximum response and plotted as a concentration-response curve to determine the EC50 value.[6]
-
RhoA Activation Assay
This assay measures the direct activation of the small GTPase RhoA, a key downstream effector of P2Y14 signaling in immune cells.[5]
-
Cell Line : Differentiated HL60 cells or isolated human neutrophils.[5]
-
Methodology :
-
Cells are serum-starved and then stimulated with this compound for a short period (e.g., 1-5 minutes).
-
The reaction is stopped by lysing the cells in a Rho activation lysis buffer.
-
Lysates are clarified by centrifugation.
-
An aliquot of the supernatant is incubated with a Rho-GTP binding protein fused to an affinity tag (e.g., Rhotekin-RBD beads) to pull down the active, GTP-bound form of RhoA.
-
The beads are washed to remove non-specifically bound proteins.
-
The pulled-down, active RhoA is eluted from the beads and analyzed by SDS-PAGE and Western blotting using a RhoA-specific antibody.
-
Total RhoA in the initial lysates is also measured as a loading control.
-
The intensity of the bands is quantified to determine the fold-increase in RhoA activation compared to unstimulated controls.
-
Caption: Workflow for a typical calcium mobilization assay.
Conclusion
This compound is an indispensable pharmacological tool for probing the function of the P2Y14 receptor. As a potent and selective agonist, it has been instrumental in delineating the Gi-mediated signaling pathways of its target, including the regulation of adenylyl cyclase, RhoA, and MAP kinases. The experimental protocols detailed herein represent standard methods for quantifying its activity and exploring its downstream cellular effects. This guide provides researchers and drug development professionals with a foundational understanding of this compound's properties and its application in the study of purinergic signaling.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
An In-depth Technical Guide to P2Y14 Receptor Activation by MRS2690
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y14 receptor (P2Y14R), also known as GPR105, is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][2] It is specifically classified under the Gi-coupled P2Y12-like subfamily.[1][3] The receptor is endogenously activated by uridine (B1682114) diphosphate (B83284) (UDP) and various UDP-sugars, including UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.[1][3][4][5] P2Y14R is expressed in numerous tissues, with prominent levels in immune and inflammatory cells like neutrophils and mast cells, as well as in epithelial cells, adipocytes, and the brain.[4][6][7] Its activation is implicated in a range of physiological and pathophysiological processes, including immune responses, inflammation, cell migration, and metabolic regulation.[3][6][8][9]
MRS2690 is a potent and selective synthetic agonist for the P2Y14 receptor.[10][11] As an analogue of UDP-glucose, it serves as a critical pharmacological tool for elucidating the receptor's signaling pathways and physiological functions.[3][11] This guide provides a comprehensive technical overview of P2Y14R activation by this compound, focusing on quantitative data, signaling mechanisms, and detailed experimental protocols.
Data Presentation: Quantitative Analysis of P2Y14 Agonists
The potency and efficacy of this compound compared to endogenous ligands are critical for experimental design and data interpretation.
Table 1: Potency and Efficacy of P2Y14 Receptor Agonists
| Agonist | Potency (EC50) | Relative Potency | Cell System/Assay | Source |
| This compound | 49 nM | ~7-fold higher than UDP-glucose | Not specified | [10][12] |
| UDP-glucose | ~343 nM (inferred) | Reference | Not specified | [10] |
| UDP | More potent than UDP-glucose | 5-fold more potent than UDP-glucose | P2Y14-HEK293, C6 glioma, CHO cells / cAMP assay | [4] |
Table 2: Binding Affinity of Ligands to P2Y14 Receptor
| Ligand | Affinity (KD) | Cell System/Assay | Source |
| [³H]UDP | 10 nM | Membranes from HEK cells expressing P2Y14 / Radioligand binding assay | [13] |
P2Y14 Receptor Signaling Pathways
Activation of the P2Y14 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gi alpha subunit and the Gβγ dimer.
Primary Gi-Mediated Pathway: The canonical signaling pathway for P2Y14R involves the Gi protein.[1][3] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][14] This reduction in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA).[14] This pathway is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gi proteins.[4]
Other Signaling Pathways: Beyond cAMP inhibition, P2Y14R activation can trigger other important signaling cascades:
-
MAPK Pathway: P2Y14R activation can lead to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2. This response is also pertussis toxin-sensitive, indicating it is downstream of Gi activation.[4][15]
-
RhoA Activation: In human neutrophils, UDP-glucose has been shown to promote the robust activation of the small GTPase RhoA, which is crucial for cytoskeleton rearrangement and cell migration (chemotaxis).[16]
-
Intracellular Calcium (Ca²⁺) Mobilization: While P2Y14R is primarily Gi-coupled, its activation can lead to an increase in intracellular Ca²⁺.[4][17] This is often studied in engineered cell systems where the receptor is co-expressed with a chimeric Gαq/i protein, which redirects the Gi-coupled signal to the Gq pathway, activating phospholipase C (PLC) and subsequent Ca²⁺ release from intracellular stores.[4] In some native cells, this Ca²⁺ response is pertussis toxin-sensitive, suggesting it may be mediated by the Gβγ subunits of the Gi protein activating PLC.[4][18]
Experimental Protocols
Detailed methodologies are essential for the accurate study of P2Y14R activation.
Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay is widely used to screen for compounds that modulate GPCR activity by measuring changes in intracellular calcium levels.[19] For Gi-coupled receptors like P2Y14, this often requires co-expression of a chimeric G protein.
-
Objective: To measure the increase in intracellular Ca²⁺ concentration following P2Y14R activation by this compound.
-
Materials:
-
HEK293 or COS-7 cells transiently or stably co-expressing the human P2Y14 receptor and a chimeric Gαq/i protein.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[20]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and other test compounds.
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with automated injection.[19]
-
-
Protocol:
-
Cell Plating: Seed the engineered cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM dye solution in assay buffer for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition & Measurement: Place the plate into the FLIPR instrument. Record a baseline fluorescence reading. The instrument's integrated pipettor then adds this compound (or other compounds) to the wells, and fluorescence is continuously monitored in real-time to detect the transient increase in intracellular Ca²⁺.[19][20]
-
-
Data Analysis: The change in fluorescence intensity over time is measured. The peak fluorescence response is used to generate concentration-response curves and calculate EC50 values.
cAMP Accumulation Assay
This assay directly measures the canonical output of Gi-coupled receptor activation.
-
Objective: To quantify the inhibition of adenylyl cyclase activity by measuring the decrease in forskolin-stimulated cAMP levels.
-
Materials:
-
P2Y14R-expressing cells (e.g., HEK293, C6 glioma).[4]
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
-
Protocol:
-
Cell Culture: Culture P2Y14R-expressing cells to near confluency.
-
Pre-incubation: Pre-incubate cells with various concentrations of this compound for a short period (e.g., 15 minutes).
-
Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes).[21]
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection kit.
-
-
Data Analysis: The amount of cAMP produced in the presence of this compound is compared to the amount produced by forskolin alone. Data are used to generate a concentration-inhibition curve and calculate the IC50 value for the agonist.
Radioligand Binding Assay
This assay determines the affinity of ligands for the P2Y14 receptor.
-
Objective: To measure the binding affinity (KD or Ki) of this compound by competing with a radiolabeled ligand.
-
Materials:
-
Protocol:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of [³H]UDP, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[13]
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[13]
-
-
Data Analysis: The amount of radioactivity on the filters represents the amount of bound [³H]UDP. The data are used to generate a competition curve, from which the Ki value for this compound can be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is an invaluable tool for probing the function of the P2Y14 receptor. Its high potency and selectivity allow for precise investigation of the receptor's role in cellular processes.[10][11] Through its primary Gi-mediated inhibition of adenylyl cyclase and modulation of other key pathways like MAPK and RhoA, P2Y14R activation by this compound can influence a wide array of physiological responses, particularly in the context of immunity and inflammation.[4][16] The detailed experimental protocols provided herein serve as a foundation for researchers to further explore the complex biology of the P2Y14 receptor and evaluate its potential as a therapeutic target for various diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. genecards.org [genecards.org]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2RY14 - Wikipedia [en.wikipedia.org]
- 8. The purinergic P2Y14 receptor links hepatocyte death to hepatic stellate cell activation and fibrogenesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MRS 2690 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 11. pa2online.org [pa2online.org]
- 12. resources.tocris.com [resources.tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. cAMP cascade (PKA, Epac, adenylyl cyclase, Gi, and phosphodiesterases) regulates myelin phagocytosis mediated by complement receptor-3 and scavenger receptor-AI/II in microglia and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P2Y14 receptor is functionally expressed in satellite glial cells and mediates interleukin-1β and chemokine CCL2 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective coupling of type 6 adenylyl cyclase with type 2 IP3 receptors mediates direct sensitization of IP3 receptors by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to MRS2693 and P2Y6 G-Protein Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y6 receptor, a G-protein coupled receptor (GPCR) activated by uridine (B1682114) diphosphate (B83284) (UDP), is a significant target in drug discovery due to its involvement in a wide array of physiological and pathophysiological processes, including inflammation, immune responses, and neurotransmission. This technical guide provides a comprehensive overview of MRS2693, a selective P2Y6 receptor agonist, and the intricate signaling pathways it modulates. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to design and execute robust experimental plans targeting the P2Y6 receptor.
MRS2693: A Selective P2Y6 Receptor Agonist
Initially, it is crucial to clarify the identity of the selective P2Y6 agonist that is the focus of this guide. While the topic initially mentioned MRS2690, this compound is a potent P2Y14 receptor agonist. The correct and selective agonist for the P2Y6 receptor is MRS2693 .
Quantitative Data for MRS2693
The following table summarizes the available quantitative data for MRS2693, providing key metrics for its activity at the human P2Y6 receptor.
| Parameter | Value | Receptor Subtype | Comments |
| EC50 | 0.015 µM (15 nM) | Human P2Y6 | Displays no significant activity at other P2Y subtypes.[1] |
| Ki | Not Reported | - | A definitive binding affinity (Ki) value for MRS2693 at the P2Y6 receptor has not been prominently reported in the surveyed literature. |
P2Y6 Receptor Signaling Pathways
Activation of the P2Y6 receptor by agonists like MRS2693 initiates a cascade of intracellular signaling events through its coupling to heterotrimeric G proteins. The P2Y6 receptor primarily couples to the Gq/11 and G12/13 families of G proteins, leading to the activation of distinct downstream effector pathways.
Gq/11 Signaling Pathway
The canonical signaling pathway for the P2Y6 receptor involves its coupling to Gαq/11 proteins. This interaction activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium and DAG together activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
References
Pharmacological Profile of MRS2690: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRS2690 is a synthetic nucleotide analogue that has been identified as a potent and selective agonist for the P2Y14 receptor. A 2-thiouracil (B1096) derivative of uridine (B1682114) 5'-diphosphoglucose (UDP-glucose), it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y14 receptor.[1][2] This document provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding profile, functional activity, downstream signaling pathways, and the experimental protocols used for its characterization.
Receptor Profile and Potency
This compound is distinguished by its high potency at the human P2Y14 receptor. It demonstrates significantly greater potency than the endogenous agonist, UDP-glucose.[3] The compound's activity is consistently observed across various cellular and tissue-based assays, confirming its role as a robust P2Y14 agonist.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Value | Species/System | Notes | Reference(s) |
| Target Receptor | P2Y14 | Human | G-protein coupled receptor (GPCR) | [4][5] |
| Action | Potent Agonist | - | Activates the P2Y14 receptor | [3][6] |
| EC₅₀ | 49 nM | Recombinant systems | - | [3][6] |
| Relative Potency | ~7-fold > UDP-glucose | Recombinant systems | More potent than the primary endogenous agonist. | [3] |
| Relative Potency | ~6-fold > UDP-glucose | Porcine Pulmonary Artery | Demonstrated in functional tissue contraction assays. | [7] |
Signaling Pathways
The P2Y14 receptor, the target of this compound, is a member of the Gi/o family of G-protein-coupled receptors.[4][8] Activation of this receptor by this compound initiates a cascade of intracellular signaling events characteristic of Gi/o coupling. These pathways are critical in mediating the cellular responses attributed to P2Y14 activation, such as immune cell chemotaxis and inflammatory responses.
The primary signaling pathways activated by this compound include:
-
Inhibition of Adenylyl Cyclase: As a Gi-coupled receptor, P2Y14 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[4]
-
Intracellular Calcium (Ca²⁺) Mobilization: Receptor activation stimulates Ca²⁺ release from intracellular stores. This effect is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins.[4]
-
MAP Kinase Activation: this compound stimulates the phosphorylation and activation of mitogen-activated protein (MAP) kinases, such as ERK1/2. This pathway is also pertussis toxin-sensitive.[4][9]
-
RhoA Activation: In immune cells like neutrophils, this compound promotes the activation of the small GTPase RhoA, leading to cytoskeleton rearrangement and enhanced cell migration (chemotaxis).[10]
Experimental Protocols & Methodologies
The pharmacological profile of this compound has been elucidated through a variety of in vitro assays. Below are detailed methodologies for key experiments.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration in cells expressing the P2Y14 receptor.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable host cells are transiently or stably transfected with a plasmid encoding the human P2Y14 receptor.
-
Dye Loading: Cells are seeded in a multi-well plate and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffered saline solution.
-
Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated addition of this compound at various concentrations.
-
Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured over time. Dose-response curves are generated to calculate the EC₅₀ value.
RhoA Activation Assay (GTPase Pull-Down)
This assay is used to determine if this compound activates the small GTPase RhoA, which is critical for cell motility.
-
Cell Culture and Treatment: Differentiated HL-60 cells, which endogenously express the P2Y14 receptor, are serum-starved and then stimulated with this compound for a short period (e.g., 1-5 minutes).[10]
-
Lysis: Cells are lysed in a buffer containing inhibitors to preserve the GTP-bound state of RhoA.
-
Pull-Down: Cell lysates are incubated with beads coupled to a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin-RBD). This domain specifically binds to the active, GTP-bound form of RhoA.
-
Western Blotting: The beads are washed, and the bound proteins are eluted and resolved by SDS-PAGE. The amount of pulled-down RhoA is quantified by Western blotting using a RhoA-specific antibody.
-
Analysis: An increase in the amount of RhoA pulled down in this compound-treated cells compared to control cells indicates RhoA activation.
Mast Cell Degranulation Assay
This functional assay assesses the downstream physiological effect of P2Y14 activation by this compound in mast cells.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) mast cells, which endogenously express the P2Y14 receptor, are cultured in a multi-well plate.[4]
-
Stimulation: Cells are washed and then incubated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Supernatant Collection: After incubation, the supernatant is collected.
-
Enzyme Assay: The activity of β-hexosaminidase, an enzyme released from mast cell granules upon degranulation, is measured in the supernatant. This is typically done by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the colorimetric product.
-
Analysis: The amount of β-hexosaminidase released is quantified and expressed as a percentage of the total cellular content (determined by lysing the cells). This provides a measure of the degranulation response.[4]
Conclusion
This compound is a cornerstone tool for studying P2Y14 receptor pharmacology. Its high potency and selectivity enable precise investigation of the receptor's role in various physiological processes, particularly within the immune system. The well-defined signaling pathways and established experimental protocols provide a solid foundation for future research and potential therapeutic development targeting the P2Y14 receptor.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. ovid.com [ovid.com]
- 8. Structural insights into ligand recognition and activation of human purinergic receptor P2Y14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. The UDP-sugar-sensing P2Y(14) receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS2690: A Technical Guide for Purinergic Receptor Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Use of MRS2690 as a Research Tool for the P2Y14 Receptor.
Introduction
This compound is a potent and selective synthetic agonist for the P2Y14 purinergic receptor, a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars like UDP-glucose.[1] This guide provides a comprehensive overview of this compound, its pharmacological properties, and its application as a research tool to investigate P2Y14 receptor signaling and function. The information presented here is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental designs.
Core Properties of this compound
This compound is a 2-thiouridine (B16713) analogue of UDP-glucose.[2] Its chemical modification results in significantly higher potency at the human P2Y14 receptor compared to the endogenous agonist, UDP-glucose.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | Diphosphoric acid 1-α-D-glucopyranosyl ester 2-(2-thiouridin-5''-yl) ester |
| Molecular Formula | C15H22N2Na2O16P2S |
| Molecular Weight | 626.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Water |
| Storage | Store at -20°C |
Pharmacological Data
This compound is characterized by its high potency and selectivity for the P2Y14 receptor. The following tables summarize the available quantitative data on its activity.
Table 2: Potency of this compound at the Human P2Y14 Receptor
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Adenylyl Cyclase Inhibition | HEK293 | EC50 | 49 | [1] |
| Mast Cell Degranulation (β-hexosaminidase release) | RBL-2H3 | EC50 | 103 ± 18 | [2] |
| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 | EC50 | 229 | [3] |
| Competition Binding (vs. N188A mutant) | - | Ki | 3-fold higher than WT | [4] |
Table 3: Comparative Potency of this compound and Endogenous P2Y14 Agonists
| Agonist | Potency Relative to UDP-glucose | Reference |
| This compound | ~7-fold higher potency | [1] |
| UDP-glucose | Endogenous agonist | [2] |
Signaling Pathways
The P2Y14 receptor primarily couples to the Gαi subunit of heterotrimeric G proteins.[2][6] Activation of the P2Y14 receptor by this compound initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Downstream of G protein activation, the P2Y14 receptor also stimulates the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2, p38, and JNK.[2][7]
In engineered cell systems, where the P2Y14 receptor is co-expressed with a chimeric G protein like Gαqi5, its activation can be redirected to the Gαq pathway, resulting in the mobilization of intracellular calcium.[8] This provides a convenient readout for high-throughput screening assays.
References
- 1. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Detecting degranulation via hexosaminidase assay [protocols.io]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of the P2Y6 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of in vitro assays for the study of the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by uridine (B1682114) diphosphate (B83284) (UDP). The P2Y6 receptor is involved in various physiological and pathophysiological processes, including inflammation and cell migration, making it a potential therapeutic target.[1][2] This document outlines the signaling pathways associated with P2Y6 activation and provides comprehensive protocols for key in vitro functional assays, including calcium mobilization and inositol (B14025) phosphate (B84403) accumulation.
Important Note on MRS2690: Initial interest in this compound may be linked to the P2Y receptor family; however, it is crucial to note that this compound is a potent and selective agonist for the P2Y14 receptor , not the P2Y6 receptor.[3][4][5] Published data indicates an EC50 value of 49 nM for this compound at the P2Y14 receptor. Therefore, the following protocols are designed for the characterization of P2Y6 receptor agonists in general, such as the endogenous ligand UDP, and are not directly applicable for studying the P2Y6 activity of this compound, which is not its primary target.
P2Y6 Receptor Signaling Pathways
The P2Y6 receptor primarily couples to Gq/11 and Gα12/13 proteins to initiate downstream signaling cascades.[1][2]
-
Gq/11 Pathway: Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1] DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).
-
Gα12/13 Pathway: The P2Y6 receptor can also couple to Gα12/13 proteins, which activate the small GTPase RhoA.[1][2] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeleton rearrangement and cell migration.[2]
Data Presentation: Potency of P2Y6 Receptor Agonists
The following table summarizes the potency (EC50 values) of various agonists at the P2Y6 receptor, as determined by in vitro functional assays.
| Agonist | Assay Type | Cell Line | EC50 (µM) | Reference |
| UDP | Inositol Phosphate Accumulation | 1321N1 astrocytoma cells | 0.3 | [6] |
| UDP | Calcium Mobilization | Human adipose-derived mesenchymal stromal cells | >30 | [7] |
| 3-phenacyl-UDP (3P-UDP) | Calcium Mobilization | 1321N1 cells expressing human P2Y6 | Not specified, but shown to be active | [8] |
| R(p) isomer of 5-OMe-UDP(α-B) | Not specified | Not specified | 0.008 | [9] |
| ATP | Calcium Mobilization | Human adipose-derived mesenchymal stromal cells | 2.2 | [7] |
| UTP | Calcium Mobilization | Human adipose-derived mesenchymal stromal cells | 3.2 | [7] |
EC50 values can vary depending on the cell line, receptor expression level, and specific assay conditions.
Experimental Protocols
The following are detailed protocols for two common in vitro assays used to characterize the function of P2Y6 receptor agonists.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the Gq-coupled P2Y6 receptor. It is a widely used method for high-throughput screening of GPCR agonists and antagonists.
Materials:
-
Cell Line: A suitable cell line endogenously expressing the P2Y6 receptor (e.g., human adipose-derived mesenchymal stromal cells) or a recombinant cell line overexpressing the human P2Y6 receptor (e.g., HEK293, CHO, or 1321N1 cells).[7][8]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, often supplemented with 20 mM HEPES.
-
P2Y6 Receptor Agonist: UDP or other test compounds.
-
Instrumentation: A fluorescent microplate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the P2Y6-expressing cells into the black-walled, clear-bottom microplates at a density optimized for your cell line (typically 2 x 10^4 to 5 x 10^4 cells per well).
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. A typical final concentration for Fluo-4 AM or Fura-2 AM is 1-5 µM in assay buffer. The solution may also contain an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage from the cells.
-
Aspirate the culture medium from the cell plate and wash the cells gently with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of the P2Y6 agonist (e.g., UDP) in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of the agonist stock solution in assay buffer to create a concentration range for generating a dose-response curve.
-
-
Fluorescence Measurement:
-
After the dye loading incubation, wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the fluorescence microplate reader.
-
Set the instrument to record fluorescence kinetically. Establish a stable baseline reading for each well.
-
Use the instrument's automated liquid handling to add the agonist dilutions to the wells.
-
Continue to record the fluorescence signal for a period sufficient to capture the peak calcium response and its subsequent decay (typically 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Phosphate Accumulation Assay
This assay provides a more direct measure of Gq/11 pathway activation by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activity.
Materials:
-
Cell Line: A cell line expressing the P2Y6 receptor (e.g., COS-7, 1321N1).[10][11]
-
Culture Medium: Appropriate cell culture medium.
-
Radiolabel: [3H]myo-inositol.
-
Assay Medium: Inositol-free medium.
-
Lithium Chloride (LiCl): To inhibit inositol monophosphatases and allow for the accumulation of IPs.
-
P2Y6 Receptor Agonist: UDP or other test compounds.
-
Extraction Solution: Perchloric acid or trichloroacetic acid.
-
Anion-Exchange Resin: Dowex AG1-X8 resin.
-
Scintillation Fluid and Counter.
Protocol:
-
Cell Labeling:
-
Seed cells in 12- or 24-well plates and grow to near confluency.
-
Replace the culture medium with inositol-free medium containing [3H]myo-inositol (typically 0.5-1 µCi/mL).
-
Incubate the cells for 18-24 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
-
Agonist Stimulation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing LiCl (typically 10-20 mM) for 15-30 minutes at 37°C.[11]
-
Add the P2Y6 agonist at various concentrations and incubate for an additional 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding ice-cold extraction solution (e.g., 0.5 M perchloric acid).
-
Incubate on ice for 20-30 minutes to lyse the cells and precipitate proteins.
-
Collect the acid-soluble extracts (supernatants) containing the inositol phosphates.
-
-
Purification of Inositol Phosphates:
-
Neutralize the extracts.
-
Apply the neutralized extracts to anion-exchange columns (Dowex AG1-X8).
-
Wash the columns to remove unincorporated [3H]myo-inositol.
-
Elute the total [3H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
-
Quantification and Data Analysis:
-
Add the eluted samples to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the amount of [3H]inositol phosphates accumulated (in counts per minute or disintegrations per minute) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a framework for the in vitro characterization of the P2Y6 receptor. While this compound is a valuable tool for studying the P2Y14 receptor, researchers interested in the P2Y6 receptor should utilize appropriate agonists such as UDP. The calcium mobilization and inositol phosphate accumulation assays are robust methods for determining the potency and efficacy of compounds targeting the P2Y6 receptor, thereby aiding in the discovery and development of novel therapeutics.
References
- 1. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2Y6 Receptor Potentiates Pro-Inflammatory Responses in Macrophages and Exhibits Differential Roles in Atherosclerotic Lesion Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols: MRS2690 in Neutrophil Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for utilizing MRS2690 in neutrophil chemotaxis assays. This compound is a potent and selective synthetic agonist for the P2Y14 purinergic receptor. The P2Y14 receptor, a G protein-coupled receptor (GPCR), is highly expressed in neutrophils and plays a crucial role in their migration and activation.[1][2][3] While initial interest may exist in the broader family of purinergic receptors, it is critical to note that this compound's activity is specific to P2Y14, which is involved in inflammatory responses.[2][4] Activation of the P2Y14 receptor in neutrophils by its endogenous ligand, UDP-glucose, or synthetic agonists like this compound, triggers a signaling cascade that leads to cytoskeleton rearrangement, changes in cell shape, and directed cell migration.[1][3][5]
Mechanism of Action: P2Y14 Receptor Signaling in Neutrophils
The P2Y14 receptor is a Gi-coupled GPCR.[1][5][6] Upon binding of an agonist such as this compound, the receptor activates intracellular signaling pathways that are essential for chemotaxis. A key pathway involves the activation of RhoA, a small GTPase that is a master regulator of the actin cytoskeleton.[1][3][5] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which promotes myosin light chain phosphorylation, leading to actomyosin (B1167339) contraction and the cellular tension necessary for cell migration.[1] This signaling cascade is fundamental to the directed movement of neutrophils towards a chemoattractant gradient.
P2Y14 Signaling Pathway Diagram
Caption: P2Y14 receptor signaling pathway in neutrophils.
Quantitative Data for P2Y14 Agonists in Neutrophil Functional Assays
The following table summarizes key quantitative data for P2Y14 receptor agonists in assays relevant to neutrophil function. This data is essential for designing and interpreting chemotaxis experiments.
| Compound | Assay | Cell Type | Parameter | Value | Reference |
| This compound | P2Y14 Receptor Activation | Recombinant cells | EC50 | 49 nM | N/A |
| UDP-glucose | RhoA Activation | Human Neutrophils | EC50 | 0.9 µM | [1] |
| UDP-glucose | Chemotaxis | Human Neutrophils | EC50 | 0.7 µM | [1] |
| UDP-glucose | Inhibition of cAMP | Human Neutrophils | IC50 | 1 µM | [7] |
Experimental Protocols
Neutrophil Isolation from Human Blood
A standard method for isolating neutrophils is required to ensure a pure and viable cell population for chemotaxis assays.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
3% Dextran solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers, being careful not to disturb the granulocyte/erythrocyte pellet at the bottom.
-
Resuspend the pellet in HBSS and add 3% Dextran solution to sediment the red blood cells. Allow to stand for 20-30 minutes.
-
Collect the leukocyte-rich supernatant.
-
To remove any remaining red blood cells, perform a hypotonic lysis using a red blood cell lysis buffer.
-
Wash the neutrophil pellet with HBSS and resuspend in the appropriate assay medium.
-
Assess cell purity and viability using a cell counter and trypan blue exclusion or flow cytometry with neutrophil-specific markers (e.g., CD15).[8] A purity of >95% is recommended.
Neutrophil Chemotaxis Assay using a Boyden Chamber (Transwell Assay)
This protocol describes a widely used method for quantifying neutrophil chemotaxis in response to a chemoattractant gradient.
Materials:
-
Isolated human neutrophils
-
Boyden chamber or 96-well Transwell plate with 3-5 µm pore size polycarbonate membranes
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
This compound stock solution (in water or appropriate buffer)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or a method for quantifying migrated cells (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Prepare a stock solution of this compound. Based on its potency at the P2Y14 receptor, a starting concentration range of 10 nM to 1 µM for the chemotaxis assay is recommended.
-
Resuspend isolated neutrophils in assay medium at a concentration of 1-2 x 106 cells/mL.
-
If using a fluorescent dye, label the cells according to the manufacturer's protocol.
-
Add the desired concentrations of this compound (chemoattractant) to the lower wells of the Boyden chamber. Include a negative control (assay medium only) and a positive control (e.g., 100 nM fMLP).
-
Place the Transwell inserts into the wells.
-
Add 50-100 µL of the neutrophil suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber.
-
Fluorescently labeled cells: Read the fluorescence of the lower chamber using a plate reader.
-
Unlabeled cells: Use a viability assay like CellTiter-Glo® to measure ATP content, which is proportional to the number of migrated cells.[8]
-
-
Calculate the chemotactic index by dividing the signal from the chemoattractant wells by the signal from the negative control wells.
Experimental Workflow Diagram
Caption: Experimental workflow for a neutrophil chemotaxis assay.
Conclusion
This compound serves as a valuable tool for investigating the role of the P2Y14 receptor in neutrophil biology. Its potency and selectivity make it a suitable agonist for inducing and studying neutrophil chemotaxis. The protocols and data presented here provide a comprehensive framework for researchers to design and execute robust experiments aimed at understanding the inflammatory processes mediated by the P2Y14 receptor and for the development of potential therapeutic modulators.
References
- 1. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of P2Y14 receptor in neutrophils promotes inflammation after myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The UDP-sugar-sensing P2Y(14) receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Functional expression of the P2Y14 receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Application Notes and Protocols for Utilizing MRS2690 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2690 is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor implicated in various inflammatory processes.[1] The endogenous ligand for the P2Y14 receptor is UDP-glucose, which is released from cells during stress and injury, acting as a damage-associated molecular pattern (DAMP) to initiate and amplify inflammatory responses.[2] this compound offers a powerful pharmacological tool to investigate the specific roles of P2Y14 receptor activation in vivo, with a reported potency approximately 7-fold higher than UDP-glucose.[3]
These application notes provide a comprehensive guide for the use of this compound in preclinical animal models of inflammation, including detailed protocols for allergic asthma, acute lung injury, and colitis. The information is intended to facilitate the study of P2Y14-mediated inflammatory pathways and the evaluation of novel therapeutic agents targeting this receptor.
P2Y14 Receptor Signaling Pathway
Activation of the P2Y14 receptor by agonists such as this compound primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling can involve the activation of the MAPK/ERK pathway and modulation of intracellular calcium levels, ultimately influencing cellular functions like chemotaxis, degranulation, and cytokine release in immune cells.[4]
Caption: P2Y14 Receptor Signaling Cascade.
Data Presentation: In Vitro and Inferred In Vivo Effects of this compound
While direct in vivo studies detailing the pro-inflammatory effects of this compound in the specific models below are limited in the current literature, its activity can be inferred from studies using the endogenous agonist UDP-glucose and P2Y14 receptor antagonists. The following tables summarize key data.
Table 1: In Vitro Activity of this compound
| Cell Type | Assay | Agonist | Concentration | Observed Effect | Citation |
| Human LAD2 Mast Cells | β-hexosaminidase release | This compound | 10 µM | Enhanced C3a-induced degranulation | [3] |
| Human Neutrophils | Chemotaxis | UDP-glucose | 1-100 µM | Increased chemotaxis | [5] |
| Porcine Coronary Artery | Contraction | This compound | 0.001-10 µM | Concentration-dependent contraction | [6] |
Table 2: Summary of P2Y14 Receptor Involvement in Animal Models of Inflammation
| Animal Model | Key Findings with P2Y14 Modulation | Inflammatory Markers | Potential Role of this compound (Inferred) | Citations |
| Allergic Asthma (Mouse) | P2Y14R knockout or antagonist treatment reduces airway eosinophilia and hyperresponsiveness. | Eosinophils, Lymphocytes in BALF, Airway Resistance | Exacerbation of eosinophilic inflammation and airway hyperresponsiveness. | [7] |
| Acute Lung Injury (LPS-induced, Mouse) | P2Y14R expression is upregulated; antagonist reduces neutrophil recruitment. | Neutrophils in BALF, MPO activity, Pro-inflammatory cytokines (TNF-α, IL-1β) | Induction of neutrophil infiltration and pro-inflammatory cytokine production. | [4][8] |
| Colitis (DSS-induced, Mouse) | P2Y14R deficiency or blockade mitigates colitis severity. | Eosinophil accumulation, Colon shortening, Weight loss, Disease Activity Index (DAI) | Exacerbation of colonic inflammation and disease severity. | [9] |
Experimental Protocols
The following are detailed protocols for inducing inflammation in animal models where the P2Y14 receptor has been implicated as a pro-inflammatory mediator. These models are suitable for investigating the effects of this compound.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model is characterized by eosinophilic airway inflammation and hyperresponsiveness, hallmarks of allergic asthma.
Experimental Workflow:
Caption: Workflow for OVA-Induced Allergic Asthma.
Protocol:
-
Animals: BALB/c mice (female, 6-8 weeks old) are commonly used due to their strong Th2-biased immune response.[10]
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL sterile saline.[11]
-
Challenge: From day 24 to 27, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily using an ultrasonic nebulizer.[11]
-
This compound Administration: Administer this compound or vehicle control prior to each OVA challenge. The route of administration (e.g., intraperitoneal, intranasal) and dose will need to be determined through dose-response studies. Based on in vitro potency, a starting dose range of 0.1-10 mg/kg could be explored.
-
Readouts (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing concentrations of methacholine (B1211447) using a plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Lung Histology: Perfuse and fix lungs for histological analysis (H&E and PAS staining) to assess inflammatory cell infiltration and mucus production.
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BALF or lung homogenates by ELISA or multiplex assay.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice
This model mimics features of acute respiratory distress syndrome (ARDS), characterized by robust neutrophil infiltration into the lungs.
Experimental Workflow:
Caption: Workflow for LPS-Induced Acute Lung Injury.
Protocol:
-
Animals: C57BL/6 mice (male, 8-10 weeks old) are a suitable strain.[12]
-
Induction: Anesthetize mice and instill lipopolysaccharide (LPS) from E. coli (10-25 µg in 50 µL of sterile saline) either intranasally or intratracheally.[4][13]
-
This compound Administration: Administer this compound or vehicle control at a predetermined time point relative to LPS instillation (e.g., 30 minutes before or 1 hour after). A dose-response study is recommended.
-
Readouts (typically 4-48 hours post-LPS):
-
BALF Analysis: Perform total and differential cell counts, with a focus on neutrophil numbers.[8]
-
Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity as an index of neutrophil accumulation.[8]
-
Lung Histology: Assess lung sections for evidence of inflammation, edema, and tissue damage.[12]
-
Pulmonary Edema: Determine the lung wet-to-dry weight ratio.
-
Cytokine and Chemokine Analysis: Measure levels of pro-inflammatory mediators such as TNF-α, IL-1β, and CXCL1/KC in BALF or lung homogenates.[13]
-
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model in Mice
This is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis, characterized by damage to the colonic epithelium and subsequent inflammation.
Experimental Workflow:
Caption: Workflow for DSS-Induced Colitis.
Protocol:
-
Animals: C57BL/6 mice (8-12 weeks old, mixed gender) are commonly used.[14]
-
Induction: Administer 2-3% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.[15][16]
-
This compound Administration: Administer this compound or vehicle daily throughout the DSS treatment period. Oral gavage or i.p. injection are common routes.
-
Clinical Assessment: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).[17]
-
Readouts (at the end of the study):
-
Macroscopic Evaluation: Measure colon length and weight.[15]
-
Histological Analysis: Score H&E-stained sections of the colon for the severity of inflammation, ulceration, and crypt damage.
-
MPO Assay: Determine MPO activity in colon tissue homogenates as a marker of neutrophil infiltration.
-
Gene Expression Analysis: Use qPCR to measure the expression of pro-inflammatory cytokine and chemokine genes (e.g., Tnf, Il1b, Il6, Cxcl1) in colon tissue.
-
Conclusion
This compound is a valuable tool for elucidating the role of the P2Y14 receptor in inflammatory processes. While direct in vivo data for this compound in inflammation models is still emerging, the established pro-inflammatory role of its target, the P2Y14 receptor, in models of asthma, acute lung injury, and colitis provides a strong rationale for its use. The protocols outlined here offer a robust framework for researchers to investigate the effects of P2Y14 activation with this compound and to explore the therapeutic potential of targeting this pathway in inflammatory diseases. It is crucial to perform dose-response studies to determine the optimal in vivo concentration of this compound for each specific model and experimental setup.
References
- 1. Sex-specific effect of P2Y2 purinergic receptor on glucose metabolism during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. A murine model of pulmonary damage induced by lipopolysaccharide via intranasal instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pa2online.org [pa2online.org]
- 7. UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The UDP-glucose/P2Y14 receptor axis promotes eosinophil-dependent large intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 11. researchgate.net [researchgate.net]
- 12. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Dextran Sodium Sulfate (DSS) Induces Colitis in Mice by Forming Nano-Lipocomplexes with Medium-Chain-Length Fatty Acids in the Colon | PLOS One [journals.plos.org]
- 17. criver.com [criver.com]
Application Notes and Protocols for P2Y Receptor-Mediated Calcium Mobilization
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed guide for designing and executing intracellular calcium mobilization experiments, a key method for studying the activation of Gq-coupled P2Y receptors. A critical clarification regarding the agonist MRS2690 is addressed, followed by comprehensive protocols for the P2Y6 receptor, including recommended agonists, experimental procedures, and data presentation.
A. Critical Correction: The Pharmacological Profile of this compound
Initial experimental design requested the use of this compound as a P2Y6 receptor agonist. However, extensive pharmacological data consistently characterize This compound as a potent and selective P2Y14 receptor agonist , not a P2Y6 receptor agonist.[1][2] Using this compound to study P2Y6 would yield inaccurate results. Contractile responses induced by this compound, for instance, have been shown to be unaffected by the P2Y6-selective antagonist MRS2578, confirming its activity is independent of the P2Y6 receptor.[1]
Therefore, these application notes have been revised to provide accurate protocols for the P2Y6 receptor using appropriate, selective agonists.
Data Presentation: this compound Quantitative Data
The following table summarizes the established pharmacological activity of this compound at its correct target, the P2Y14 receptor.
| Compound | Target Receptor | Agonist Activity (EC50) | Notes |
| This compound | P2Y14 | 49 nM | Displays 7-fold higher potency than the endogenous agonist UDP-glucose. Also identified as 5-iodo-UDP.[2][3] |
B. Experimental Design for P2Y6 Receptor-Mediated Calcium Mobilization
The P2Y6 receptor is a Gq-coupled receptor whose activation by its endogenous agonist, uridine (B1682114) diphosphate (B83284) (UDP), leads to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[4][5] This makes calcium mobilization assays an excellent readout for studying P2Y6 receptor function.
Recommended Selective Agonists for P2Y6 Receptor
For accurate assessment of P2Y6 receptor activation, it is crucial to use a selective agonist. The table below lists several well-characterized P2Y6 agonists with their reported potencies.
| Compound | Agonist Activity (EC50) | Notes |
| Uridine diphosphate (UDP) | ~300 nM | The primary endogenous agonist for the P2Y6 receptor.[6] |
| UDP-β-S | 47 nM | A more potent and stable analog of UDP.[6] |
| MRS2693 | 15 nM | A selective and potent synthetic agonist.[7] |
| 5-OMe-UDP | 80 nM | A potent and selective agonist, more potent than UDP.[8] |
| PSB-0474 | 70 nM | A potent and selective agonist with no activity at P2Y2 and P2Y4 receptors.[9] |
Signaling Pathway Visualization
The activation of the P2Y6 receptor initiates a well-defined signaling cascade leading to the release of intracellular calcium.
References
- 1. pa2online.org [pa2online.org]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The P2Y6 Receptor as a Potential Keystone in Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS2690 in MAPK Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2690 is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including immune responses and inflammation. Activation of the P2Y14 receptor by this compound has been shown to trigger intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family, comprising key kinases such as Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38, plays a pivotal role in regulating cellular processes like proliferation, differentiation, apoptosis, and inflammation. Understanding the interaction between this compound and the MAPK signaling network is crucial for elucidating the therapeutic potential of P2Y14 receptor modulation.
These application notes provide detailed protocols for studying the effects of this compound on the MAPK signaling pathway, with a focus on quantifying the phosphorylation of ERK, JNK, and p38.
Data Presentation
The following table summarizes representative quantitative data for the effect of this compound on the MAPK pathway. Researchers should generate their own data for specific cell types and experimental conditions.
| Parameter | Value | Cell Type | Comments |
| This compound EC50 (P2Y14 Receptor Activation) | 49 nM[1] | N/A | This value represents the potency of this compound for its target receptor and serves as a guide for designing dose-response experiments for downstream signaling events like MAPK activation. |
| Suggested Concentration Range for MAPK Phosphorylation Assay | 1 nM - 10 µM | Various | A broad concentration range is recommended to capture the full dose-response curve for ERK, p38, and JNK phosphorylation. |
| Time Course for Maximal MAPK Phosphorylation | 5 - 60 minutes | Various | The optimal stimulation time should be determined empirically for each cell type and MAPK isoform. Generally, peak phosphorylation occurs within this timeframe. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Cell Culture and this compound Stimulation
Materials:
-
Cell line expressing P2Y14 receptor (e.g., HEK293 cells stably expressing P2Y14, HL-60 cells, or primary immune cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (reconstituted in an appropriate solvent, e.g., water or DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed cells in culture plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate cells in a humidified incubator at 37°C with 5% CO2.
-
Once the desired confluency is reached, replace the complete medium with serum-free medium and incubate for 2-24 hours to reduce basal MAPK activity.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., for a dose-response experiment: 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM). Include a vehicle control.
-
Remove the serum-free medium from the cells and add the this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., for a time-course experiment: 0, 5, 15, 30, and 60 minutes).
-
After incubation, place the plates on ice and proceed immediately to cell lysis.
Preparation of Cell Lysates
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
Aspirate the medium from the wells and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells from the bottom of the well and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Store the lysates at -80°C until use.
Western Blotting for Phosphorylated and Total MAPK
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-p44/42 MAPK (ERK1/2), rabbit anti-phospho-p38 MAPK, rabbit anti-phospho-JNK, and their corresponding total MAPK antibodies)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Thaw the protein lysates on ice. Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the phosphorylated MAPK of interest (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare and apply the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total MAPK, the membrane can be stripped and re-probed. Incubate the membrane in a stripping buffer, wash thoroughly, block, and then repeat steps 7-12 with the primary antibody against the total form of the MAPK.
-
Densitometry analysis of the bands should be performed using image analysis software to quantify the levels of phosphorylated and total MAPK. The ratio of phosphorylated to total MAPK is then calculated to determine the extent of activation.
References
Application Notes and Protocols: MRS2690 in the Study of Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic infiltration.[1] Purinergic signaling, particularly through P2Y receptors, has emerged as a critical pathway in the pathogenesis of asthma. This document provides detailed application notes and protocols for the use of MRS2690, a potent and selective P2Y14 receptor agonist, in the investigation of asthma models.
The P2Y14 receptor, activated by UDP-glucose, plays a significant role in amplifying allergen-induced airway eosinophilia, a hallmark of allergic asthma.[2][3] this compound, with an EC50 of 49 nM, is a valuable pharmacological tool to probe the function of the P2Y14 receptor in the complex inflammatory cascade of asthma.
Mechanism of Action
In the context of allergic asthma, the release of UDP-glucose into the airways of allergen-sensitized individuals triggers the P2Y14 receptor.[2] This activation is a key step in a positive feedback loop that enhances eosinophil recruitment and airway hyperresponsiveness.[2][4] Specifically, UDP-glucose signaling through the P2Y14 receptor increases the chemokinesis of eosinophils and potentiates their response to the chemoattractant CCL24.[2][3] Eosinophils, in turn, can trigger the release of more UDP-glucose, thus amplifying the inflammatory response.[2][4] Targeting the UDP-glucose/P2Y14 receptor axis with agonists like this compound allows for the detailed study of these mechanisms.
Data Presentation
The following table summarizes the key quantitative data related to this compound and the P2Y14 receptor in the context of asthma research.
| Compound / Receptor | Parameter | Value | Species/Cell Line | Reference |
| This compound | EC50 | 49 nM | Human P2Y14 Receptor | |
| UDP-glucose | Agonist for | P2Y14 Receptor | Human | [2] |
Experimental Protocols
Protocol 1: In Vivo Murine Model of Allergic Airway Inflammation
This protocol is adapted from studies investigating the role of the P2Y14 receptor in allergen-induced airway inflammation.[5]
Objective: To evaluate the effect of this compound on airway eosinophilia and hyperresponsiveness in a mouse model of asthma.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aspergillus oryzae protease (ASP)
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
FlexiVent system for lung function measurement
-
Materials for bronchoalveolar lavage (BAL) and cell counting
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL PBS.
-
Alternatively, for a protease-allergen model, sensitize mice by oropharyngeal administration of 100 µg of OVA and 10 µg of ASP in 50 µL of saline on days 0, 1, and 2.[5]
-
-
Challenge and Treatment:
-
On days 14, 15, and 16, challenge the mice with an aerosolized solution of 1% OVA in PBS for 30 minutes.
-
Administer this compound (dose to be determined by dose-response studies, e.g., via intraperitoneal or intranasal route) 30 minutes prior to each OVA challenge. A vehicle control group should be included.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of inhaled methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) using a FlexiVent system.
-
-
Bronchoalveolar Lavage (BAL):
-
Immediately after AHR measurement, euthanize the mice and perform BAL by instilling and retrieving 1 mL of ice-cold PBS through a tracheal cannula.
-
Determine the total cell count in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
-
Data Analysis:
-
Analyze AHR data by comparing the dose-response curves between treatment groups.
-
Compare the total and differential cell counts in the BAL fluid between groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: In Vitro Eosinophil Chemokinesis Assay
Objective: To determine the effect of this compound on eosinophil migration.
Materials:
-
Isolated primary eosinophils (from human peripheral blood or mouse bone marrow)
-
This compound
-
Chemoattractant (e.g., CCL24/eotaxin-2)
-
Boyden chamber or similar chemotaxis system with a 5 µm pore size polycarbonate membrane
-
Assay buffer (e.g., HBSS with 0.1% BSA)
Procedure:
-
Cell Preparation: Isolate eosinophils to a high purity (>95%) using standard methods (e.g., negative selection with magnetic beads). Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add assay buffer with or without this compound at various concentrations to the lower wells of the Boyden chamber.
-
To assess the effect on chemoattractant-induced migration, add CCL24 to the lower wells, with or without this compound.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantification of Migration:
-
After incubation, remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the migration in the presence of this compound to the control conditions.
-
Signaling Pathways and Visualizations
Activation of the P2Y14 receptor by this compound in the context of an asthma model is expected to trigger downstream signaling cascades that ultimately enhance eosinophil recruitment and airway inflammation.
Caption: P2Y14 receptor signaling pathway in allergic asthma.
Caption: Experimental workflow for in vivo asthma model.
References
- 1. Targeting cell signaling in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Usage information: UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia [jci.org]
- 3. UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uridine diphosphate–glucose/P2Y14R axis is a nonchemokine pathway that selectively promotes eosinophil accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MRS2690
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2690 is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars. Its high affinity and selectivity make it an invaluable tool for studying the physiological and pathological roles of the P2Y14 receptor in various systems, including immune responses, inflammation, and neurotransmission. These application notes provide detailed protocols for the reconstitution, storage, and use of this compound in common cell-based assays.
Product Information
Chemical Properties
| Property | Value |
| Chemical Name | Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4'-methylthio)uridin-5''-yl] ester disodium (B8443419) salt |
| Molecular Formula | C₁₅H₂₂N₂Na₂O₁₆P₂S |
| Molecular Weight | 626.33 g/mol |
| Purity | ≥98% (HPLC) |
| Appearance | Lyophilized solid |
Biological Activity
| Parameter | Value |
| Target | P2Y14 Receptor Agonist |
| EC₅₀ | 49 nM |
| Potency Comparison | 7-fold more potent than UDP-glucose |
Reconstitution and Storage
Proper handling and storage of this compound are crucial for maintaining its biological activity and ensuring experimental reproducibility.
Reconstitution Protocol
This compound is typically reconstituted in sterile, nuclease-free water.
-
Bring to Room Temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the compound.
-
Solvent Addition: Add the appropriate volume of sterile, nuclease-free water to the vial to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 626.33), add 159.6 µL of water.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the lyophilized powder is completely dissolved. Avoid vigorous shaking, which can lead to degradation of the compound.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. If particulates are present, the solution can be passed through a 0.22 µm sterile filter.
Storage Recommendations
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Solid | -20°C | Up to 6 months | Keep vial tightly sealed and protected from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
Note: For long-term storage of stock solutions, storage at -80°C is recommended to further minimize degradation.
Signaling Pathway
Activation of the P2Y14 receptor by this compound initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate downstream signaling pathways, including the MAPK/ERK pathway.
Experimental Protocols
The following are generalized protocols for common cell-based assays involving this compound. Optimization may be required depending on the cell type and experimental conditions.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following P2Y14 receptor activation.
Materials:
-
Cells expressing the P2Y14 receptor (e.g., RBL-2H3 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Add varying concentrations of this compound (prepared in HBSS) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Calculate the peak fluorescence response for each concentration of this compound.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of β-hexosaminidase, a marker of mast cell degranulation, upon stimulation with this compound.
Materials:
-
RBL-2H3 cells
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0)
-
This compound stock solution
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed RBL-2H3 cells in a 24-well plate and culture until they reach confluence.
-
Stimulation:
-
Wash the cells twice with Tyrode's buffer.
-
Add 200 µL of Tyrode's buffer containing varying concentrations of this compound to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Cell Lysis: Lyse the remaining cells in each well by adding 200 µL of Tyrode's buffer containing 0.1% Triton X-100.
-
Enzyme Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant or cell lysate to each well.
-
Add 50 µL of pNAG solution (1 mM in citrate buffer) to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Stopping the Reaction: Add 150 µL of the stop solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.
MAP Kinase (ERK1/2) Activation Assay
This protocol describes the detection of phosphorylated ERK1/2, a downstream target of the P2Y14 receptor signaling pathway, using Western blotting.
Materials:
-
Cells expressing the P2Y14 receptor
-
Serum-free cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Culture and Serum Starvation: Culture cells to 80-90% confluency. Prior to stimulation, serum-starve the cells for 4-6 hours in serum-free medium.
-
Stimulation: Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes) at 37°C. Include an untreated control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no cellular response | - Inactive compound | - Ensure proper storage and handling. - Prepare fresh stock solutions. - Use a positive control. |
| - Low receptor expression | - Confirm P2Y14 receptor expression in your cell line using RT-PCR or Western blotting. | |
| High background signal | - Contamination of reagents | - Use sterile, high-purity water and reagents. |
| - Cell stress | - Handle cells gently during washing and reagent addition steps. | |
| Inconsistent results | - Inaccurate pipetting | - Calibrate pipettes regularly. |
| - Freeze-thaw cycles | - Use single-use aliquots of the stock solution. | |
| - Variation in cell passage number | - Use cells within a consistent passage number range for all experiments. |
Conclusion
This compound is a powerful pharmacological tool for investigating P2Y14 receptor function. Adherence to the protocols and recommendations outlined in these application notes will facilitate the generation of reliable and reproducible data in your research endeavors.
Application Notes and Protocols for MRS2690 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2690 is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars.[1] It displays a significantly higher potency than the endogenous agonist UDP-glucose, with a reported EC50 of 49 nM.[2][3][4] This makes this compound a valuable tool for investigating the physiological and pathological roles of the P2Y14 receptor in various in vitro systems. These application notes provide detailed protocols for utilizing this compound to study P2Y14 receptor signaling and function in common cell-based assays.
Data Presentation
The following table summarizes the quantitative data for this compound in various in vitro experimental setups.
| Parameter | Cell Line | Assay Type | Value (EC50) | Reference |
| Agonist Potency | - | P2Y14 Receptor Activation | 49 nM | [2][3][4] |
| Mast Cell Degranulation Enhancement | RBL-2H3 | β-hexosaminidase Release | 103 ± 18 nM | [4] |
| Vasoconstriction | Porcine Coronary Artery | Isometric Tension Recordings | More potent than UDP-glucose | [5] |
Signaling Pathway
Activation of the P2Y14 receptor by this compound initiates a signaling cascade through its coupling to the Gi/o family of G proteins.[6] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the G protein βγ subunits can activate other downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and subsequent mobilization of intracellular calcium from the endoplasmic reticulum. Furthermore, P2Y14 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2.[7]
Experimental Workflow
A typical experimental workflow for investigating the effects of this compound in vitro involves several key stages, from initial cell culture to data analysis. The specific assays chosen will depend on the research question and the cell type being used.
Experimental Protocols
cAMP Accumulation Assay in HEK293 Cells
This protocol is designed to measure the inhibitory effect of this compound on adenylyl cyclase activity in HEK293 cells stably expressing the P2Y14 receptor.
Materials:
-
HEK293 cells stably expressing the P2Y14 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293-P2Y14 cells in a white, opaque 96-well plate at a density of 30,000-50,000 cells per well and culture overnight.[8]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water.
-
Prepare a stock solution of Forskolin in DMSO.
-
Prepare a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.
-
-
Cell Stimulation:
-
Wash the cells once with PBS.
-
Add stimulation buffer containing various concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM, to stimulate cAMP production) to all wells except the negative control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using a plate reader compatible with the chosen assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value for this compound's inhibition of forskolin-stimulated cAMP production.
-
Intracellular Calcium Mobilization Assay in RBL-2H3 Cells
This protocol describes the measurement of intracellular calcium mobilization in RBL-2H3 cells upon stimulation with this compound using the fluorescent calcium indicator Fura-2 AM.
Materials:
-
RBL-2H3 cells
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fura-2 AM
-
Pluronic F-127
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a black, clear-bottom 96-well plate and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.[9][10]
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[9][10]
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader capable of ratiometric measurement.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.[9]
-
Record a baseline fluorescence reading for a few seconds.
-
Add various concentrations of this compound to the wells using the instrument's injection system.
-
Continue recording the fluorescence ratio (340/380 nm) for several minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence ratio change against the this compound concentration to generate a dose-response curve and calculate the EC50.
-
β-Hexosaminidase Release Assay in RBL-2H3 Cells
This protocol measures the enhancement of antigen-induced mast cell degranulation by this compound in RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-BSA (Dinitrophenyl-bovine serum albumin)
-
Tyrode's buffer or similar physiological buffer
-
This compound
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
Triton X-100
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Sensitization:
-
Seed RBL-2H3 cells in a 24-well or 48-well plate.
-
Sensitize the cells by incubating them with anti-DNP IgE (e.g., 50 ng/mL) overnight.[5]
-
-
Cell Stimulation:
-
Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
Add Tyrode's buffer containing various concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Stimulate degranulation by adding DNP-BSA (e.g., 10 ng/mL).
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
β-Hexosaminidase Activity Measurement:
-
To determine the total β-hexosaminidase content, lyse the cells in the remaining wells with Triton X-100 (e.g., 0.1-1%).
-
In a new 96-well plate, mix a sample of the supernatant or cell lysate with the pNAG substrate solution (e.g., 5 mM in 0.2 M sodium citrate (B86180) buffer, pH 4.5).[11]
-
Incubate at 37°C for 60-90 minutes.[11]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition: (Absorbance of Supernatant / Absorbance of Cell Lysate) x 100.
-
Plot the percentage of release against the this compound concentration to determine its effect on antigen-induced degranulation and calculate the EC50.
-
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of intracellular calcium concentration and histamine secretion in rat basophilic leukemia cells (RBL-2H3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into ligand recognition and activation of human purinergic receptor P2Y14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. hellobio.com [hellobio.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Adenylyl Cyclase Inhibition with MRS2690
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to measuring the inhibition of adenylyl cyclase activity using the pharmacological tool MRS2690. It is critical to note that this compound is a potent and selective agonist for the P2Y14 receptor.[1][2] The P2Y14 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi family of G proteins.[3][4][5][6] Activation of Gi proteins by an agonist like this compound leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5][6]
Conversely, the P2Y6 receptor, which is often studied in the context of purinergic signaling, primarily couples to Gq/11 proteins.[7][8][9][10][11] This activation stimulates the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[7][8][10][11] Therefore, the primary signaling output of P2Y6 activation is not the inhibition of adenylyl cyclase. This document will focus on the correct mechanism of this compound-mediated adenylyl cyclase inhibition via the P2Y14 receptor.
Signaling Pathways
The following diagrams illustrate the signaling pathway for the P2Y14 receptor, which is activated by this compound to inhibit adenylyl cyclase, and the distinct signaling pathway for the P2Y6 receptor.
Caption: P2Y14 receptor signaling pathway activated by this compound.
Caption: P2Y6 receptor signaling pathway.
Quantitative Data
The following table summarizes the quantitative data for this compound as a P2Y14 receptor agonist and its effect on adenylyl cyclase activity.
| Compound | Target Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | P2Y14 | cAMP Inhibition | HEK293 | EC50 | Not explicitly stated, but potent | [5] |
| This compound | P2Y14 | cAMP Inhibition | C6 Glioma | EC50 | Not explicitly stated, but potent | [5] |
| This compound | P2Y14 | cAMP Inhibition | CHO | EC50 | Not explicitly stated, but potent | [5] |
| This compound | P2Y14 | Functional Assay | N/A | EC50 | 49 nM | [1] |
| UDP | P2Y14 | cAMP Inhibition | HEK293 | EC50 | 74 nM | [5] |
| UDP | P2Y14 | cAMP Inhibition | C6 Glioma | EC50 | 29 nM | [5] |
| UDP | P2Y14 | cAMP Inhibition | CHO | EC50 | 33 nM | [5] |
| UDP-glucose | P2Y14 | cAMP Inhibition | HEK293 | EC50 | 323 nM | [5] |
| UDP-glucose | P2Y14 | cAMP Inhibition | C6 Glioma | EC50 | 72 nM | [5] |
| UDP-glucose | P2Y14 | cAMP Inhibition | CHO | EC50 | 132 nM | [5] |
Experimental Protocols
Protocol 1: Measurement of Adenylyl Cyclase Inhibition in Whole Cells using a cAMP Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the P2Y14 receptor. Forskolin (B1673556) directly activates adenylyl cyclase, and the inhibitory effect of a Gi-coupled receptor agonist can be measured as a reduction in the forskolin-induced cAMP levels.[12][13][14]
Materials:
-
Cells expressing the P2Y14 receptor (e.g., HEK293, CHO, or C6 glioma cells stably expressing the receptor).[5]
-
Cell culture medium (e.g., DMEM) with serum.
-
Phosphate-buffered saline (PBS).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]
-
Forskolin.
-
This compound.
-
cAMP detection kit (e.g., ELISA, HTRF®, or luminescence-based).[15]
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed the P2Y14-expressing cells in a 96-well plate at an appropriate density and incubate for 24 hours.[16]
-
Pre-incubation: Wash the cells with PBS and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) in serum-free medium for 10-30 minutes at 37°C.[15]
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The optimal forskolin concentration should be determined empirically to achieve a submaximal but robust cAMP signal.[12]
-
Incubation: Incubate the plate at 37°C for 10-30 minutes.[15]
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP detection kit. Measure the intracellular cAMP concentration.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Protocol 2: Adenylyl Cyclase Activity Assay in Isolated Membranes
This protocol measures the direct inhibition of adenylyl cyclase activity in isolated cell membranes, which provides a more direct assessment of the receptor-G protein-enzyme interaction.[17][18]
Materials:
-
Cells expressing the P2Y14 receptor.
-
Lysis buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, with protease inhibitors).[18]
-
Dounce homogenizer.
-
High-speed refrigerated centrifuge.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, and an ATP regenerating system like creatine (B1669601) phosphate/creatine kinase).
-
[α-³²P]ATP (for radiometric assay).[17]
-
GTP.
-
Forskolin.
-
This compound.
-
Dowex and alumina (B75360) columns (for radiometric assay).[16][17]
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.[18]
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice.[18]
-
Homogenize the cells using a Dounce homogenizer.[18]
-
Centrifuge at low speed to pellet nuclei and debris.[18]
-
Centrifuge the supernatant at high speed to pellet the membranes.[18]
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.[18]
-
-
Adenylyl Cyclase Reaction:
-
In reaction tubes, combine the isolated membranes, assay buffer, GTP, forskolin, and varying concentrations of this compound.
-
Include controls for basal activity (no forskolin or this compound) and 100% stimulated activity (forskolin only).
-
Initiate the reaction by adding [α-³²P]ATP.[17]
-
Incubate at 30°C or 37°C for 10-20 minutes.[17]
-
-
Reaction Termination and cAMP Separation:
-
Quantification and Data Analysis:
-
Quantify the amount of [³²P]cAMP in the column eluates using a scintillation counter.[17]
-
Calculate the percentage of inhibition for each this compound concentration relative to the forskolin-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for an adenylyl cyclase inhibition assay.
Caption: Experimental workflow for an adenylyl cyclase inhibition assay.
References
- 1. MRS 2690 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. ovid.com [ovid.com]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Gi-mediated inhibition of adenylyl cyclase activity reveals that UDP is a potent agonist of the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. ahajournals.org [ahajournals.org]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MRS2690 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the P2Y14 receptor agonist, MRS2690.
Clarification on Receptor Specificity: this compound Targets the P2Y14 Receptor
It is a common point of confusion, and crucial to clarify, that This compound is a potent and selective agonist for the P2Y14 receptor, not the P2Y6 receptor. While both are purinergic receptors, they have distinct signaling properties and pharmacological profiles. This guide will focus exclusively on troubleshooting experiments related to this compound and its activity at the P2Y14 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of UDP-glucose and a potent agonist of the P2Y14 receptor.[1] The P2Y14 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2][3] Activation of the P2Y14 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]
Q2: How should I reconstitute and store this compound?
Q3: What are the expected potency and efficacy of this compound?
A3: this compound is a highly potent agonist for the P2Y14 receptor, with a reported EC50 of 49 nM.[1] It is approximately 7-fold more potent than the endogenous agonist, UDP-glucose.[1] The efficacy of this compound should be comparable to that of UDP-glucose in inducing P2Y14-mediated signaling.
Troubleshooting Experimental Results
Issue 1: Lower than Expected Potency or No Response
Possible Cause 1: Incorrect Receptor System
-
Troubleshooting: Confirm that your experimental system (cell line, tissue, etc.) endogenously or recombinantly expresses the P2Y14 receptor. The lack of P2Y14 expression is a primary reason for non-responsiveness to this compound.
Possible Cause 2: Agonist Degradation
-
Troubleshooting:
-
Ensure that the this compound stock solution has been stored correctly at -20°C.
-
Avoid multiple freeze-thaw cycles by aliquoting the stock solution.
-
Prepare fresh dilutions of this compound in your assay buffer for each experiment.
-
Possible Cause 3: Suboptimal Assay Conditions
-
Troubleshooting:
-
Cell Density: Optimize the cell density for your assay. Too few cells may not produce a detectable signal, while too many cells can lead to a compressed assay window.
-
Stimulation Time: The kinetics of the P2Y14 receptor response may vary. Perform a time-course experiment to determine the optimal stimulation time for this compound in your system.
-
Buffer Composition: Ensure your assay buffer has the correct pH and ionic strength. For cAMP assays, the inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is critical to prevent the degradation of cAMP and allow for its accumulation.[4]
-
Issue 2: High Background or Non-Specific Effects
Possible Cause 1: Off-Target Effects
-
Troubleshooting:
-
While this compound is reported to be selective for P2Y14, high concentrations may lead to off-target effects.[5] It is crucial to perform dose-response experiments and use the lowest effective concentration.
-
To confirm that the observed effect is P2Y14-mediated, use a selective P2Y14 antagonist, such as PPTN, to block the response to this compound.[4]
-
Employ a negative control cell line that does not express the P2Y14 receptor to check for non-specific effects of this compound.
-
Possible Cause 2: Contaminants in Reagents
-
Troubleshooting:
-
Ensure that all reagents, including the this compound preparation and cell culture media, are free from contaminants like endotoxin, which can trigger cellular responses.
-
Issue 3: Receptor Desensitization or Attenuated Signal Over Time
Possible Cause 1: Agonist-Induced Receptor Internalization
-
Troubleshooting:
-
Like many GPCRs, the P2Y14 receptor may undergo desensitization and internalization upon prolonged agonist exposure. If you are measuring signaling over an extended period, you may observe a decrease in the response.
-
Consider performing shorter stimulation times or using techniques to measure receptor internalization directly, such as ELISA-based assays or confocal microscopy with fluorescently tagged receptors.
-
Quantitative Data Summary
| Compound | Target Receptor | Potency (EC50) | Notes |
| This compound | P2Y14 | 49 nM[1] | Potent synthetic agonist. |
| UDP-glucose | P2Y14 | ~343 nM (calculated) | Endogenous agonist, 7-fold less potent than this compound.[1] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
-
Cell Preparation: Seed cells expressing the P2Y14 receptor in a suitable multi-well plate and culture overnight.
-
Assay Buffer: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) containing a PDE inhibitor such as 0.5 mM IBMX.[4]
-
Agonist Treatment: Add varying concentrations of this compound to the cells and incubate for the predetermined optimal stimulation time.
-
Adenylyl Cyclase Stimulation: Add a known adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.
-
cAMP Measurement: Terminate the reaction and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the EC50 value.
Protocol 2: Calcium Mobilization Assay (for engineered systems)
Since the P2Y14 receptor is Gi-coupled, it does not directly stimulate calcium mobilization. This assay is applicable to cell lines engineered to co-express a chimeric G protein (e.g., Gαqi) that couples Gi activation to the Gq pathway and subsequent calcium release.[3]
-
Cell Preparation: Seed cells co-expressing the P2Y14 receptor and a chimeric G protein in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Immediately measure the change in fluorescence over time to detect intracellular calcium mobilization.
-
Data Analysis: Plot the peak fluorescence response against the concentration of this compound to determine the EC50 value.
Visualizations
Caption: P2Y14 receptor signaling pathway upon activation by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. MRS 2690 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Navigating MRS2690: A Technical Guide to Solubility and Stability in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing the potent P2Y14 receptor agonist MRS2690, achieving reliable and reproducible results hinges on the proper preparation and handling of the compound. This technical support guide provides a comprehensive overview of this compound's solubility and stability in common experimental buffers, complete with troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Summary of this compound Properties
This compound is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor involved in various physiological processes, including immune responses.[1][2][3][4] For experimental use, it is typically supplied as a solid and reconstituted in water.[1][2][3][4]
| Property | Value | Source |
| Molecular Weight | 626.33 g/mol | [3] |
| Formula | C₁₅H₂₂N₂Na₂O₁₆P₂S | [3] |
| Purity | ≥98% | [3] |
| Storage (Solid) | -20°C | [3] |
| Reconstitution | Typically in water | [1][2][3][4] |
Experimental Protocols: Solution Preparation
While specific solubility data in various buffers is not extensively published, a general protocol for preparing this compound solutions can be established based on its common use in aqueous solutions for in vitro assays.
Objective: To prepare a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound solid compound
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required concentration and volume of the stock solution. It is advisable to prepare a concentrated stock solution to minimize the volume of solvent added to your experimental system.
-
Calculate the mass of this compound needed. Use the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
References
Potential off-target effects of MRS2690
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of MRS2690 in experimental settings.
Initial Clarification: Contrary to some inquiries, this compound is a potent and selective agonist for the P2Y14 receptor , not the P2Y6 receptor. This guide is based on its well-documented activity as a P2Y14 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a synthetic analog of UDP-glucose. It is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, particularly immune responses.[1][2][3]
Q2: How does the potency of this compound compare to the endogenous P2Y14 agonist, UDP-glucose?
A2: this compound is significantly more potent than UDP-glucose. It exhibits an EC50 of approximately 49 nM at the human P2Y14 receptor, making it about 7-fold more potent than UDP-glucose.[1][2][3]
Q3: What are the known off-target effects of this compound, particularly concerning other P2Y receptors?
A3: this compound is known for its high selectivity for the P2Y14 receptor. Studies have shown that contractile responses to this compound were unaffected by the P2Y6 antagonist MRS2578, indicating a lack of significant activity at the P2Y6 receptor in that context.[4] Additionally, unlike UDP-glucose, this compound is reported to be inactive at the P2Y2 receptor.[5] However, a comprehensive screening across all P2Y subtypes is advisable for highly sensitive experimental systems.
Q4: What is the signaling pathway activated by this compound?
A4: The P2Y14 receptor, the target of this compound, primarily couples to the Gαi subunit of heterotrimeric G proteins.[6] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] In some cell types, P2Y14 receptor activation can also lead to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as ERK1/2 phosphorylation, and Gβγ-mediated activation of phospholipase C (PLC), resulting in calcium mobilization.[7][8]
Q5: How should I reconstitute and store this compound?
A5: this compound is typically reconstituted in water.[1] For storage, it is recommended to keep the solid compound at -20°C. Once in solution, it is best to prepare aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles. For optimal results, solutions should be made fresh for each experiment.
Data Presentation
Table 1: Potency and Selectivity Profile of this compound
| Ligand | Target Receptor | Potency (EC50) | Notes |
| This compound | P2Y14 | ~49 nM | Potent and selective agonist. |
| UDP-glucose | P2Y14 | ~350 nM | Endogenous agonist; ~7-fold less potent than this compound. |
| This compound | P2Y2 | Inactive | Demonstrates selectivity over the P2Y2 receptor.[5] |
| This compound | P2Y6 | No significant activity | Functional studies show no effect by a P2Y6 antagonist.[4] |
Mandatory Visualizations
P2Y14 Receptor Signaling Pathway
Caption: P2Y14 receptor signaling cascade upon activation by this compound.
Experimental Workflow: Assessing Off-Target Effects
Caption: Workflow for systematically evaluating potential off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low response to this compound | 1. Incorrect concentration: Agonist concentration is too low. 2. Cell health: Cells are not healthy or responsive. 3. Receptor expression: Low or no P2Y14 receptor expression in the cell line. 4. Compound degradation: Improper storage or handling of this compound. | 1. Perform a dose-response curve starting from low nM to high µM concentrations. 2. Check cell viability and passage number. Use cells at optimal confluency. 3. Verify P2Y14 expression via qPCR, Western blot, or by using a positive control cell line. 4. Prepare fresh solutions from solid stock. Aliquot and store at -20°C. |
| High background or non-specific signal | 1. Agonist concentration too high: High concentrations can lead to non-specific effects. 2. Non-specific binding: this compound may be binding to plasticware or other proteins. 3. Endogenous receptor activity: Other endogenous GPCRs in the cell line may be contributing to the signal. | 1. Use the lowest effective concentration based on your dose-response curve. 2. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or BSA in your assay buffer. 3. Use a selective P2Y14 antagonist (e.g., PPTN) to confirm that the observed effect is P2Y14-mediated. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or plating density. 2. Reagent preparation: Inconsistent preparation of this compound dilutions or other assay reagents. 3. Assay conditions: Variations in incubation times, temperature, or plate reader settings. | 1. Standardize cell culture procedures. Use cells within a defined passage number range. 2. Prepare fresh dilutions for each experiment from a validated stock solution. 3. Follow a strict, standardized protocol for all assay steps. |
Troubleshooting Logic Diagram
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. MRS 2690 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to prevent MRS2690 degradation in experiments
Welcome to the technical support center for MRS2690. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common challenges related to its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective agonist for the P2Y14 receptor. It is an analog of uridine (B1682114) 5'-diphosphoglucose (UDP-glucose) and is often used in research to study the physiological and pathological roles of the P2Y14 receptor.
Q2: What are the recommended storage and reconstitution conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically reconstituted in water or aqueous buffers. It is advisable to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the primary cause of this compound degradation in experimental settings?
A3: The most probable cause of this compound degradation in biological experiments is enzymatic activity, specifically from ectonucleotidases. These enzymes are present on the surface of many cell types and in biological fluids, and they hydrolyze the diphosphate (B83284) bridge of nucleotides. While the 2-thio modification in this compound may offer some resistance, degradation can still occur.
Q4: Can this compound be used in in vivo experiments?
A4: While this compound is primarily used in in vitro and ex vivo studies, its potential for in vivo use would depend on its pharmacokinetic and pharmacodynamic properties, including its stability in biological fluids. Researchers should consider the potential for rapid degradation by nucleotidases in the bloodstream and tissues.
Troubleshooting Guide
Problem 1: I am observing a lower-than-expected or inconsistent response to this compound in my cell-based assays.
-
Possible Cause 1: Degradation of this compound in stock solutions.
-
Solution: Prepare fresh stock solutions of this compound in a high-quality aqueous buffer (e.g., sterile water or PBS) for each experiment. If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles. Avoid storing stock solutions at 4°C for extended periods.
-
-
Possible Cause 2: Enzymatic degradation of this compound in the cell culture medium.
-
Solution: Minimize the incubation time of this compound with cells as much as the experimental design allows. Consider performing experiments in serum-free media if possible, as serum can contain phosphatases and nucleotidases. If serum is required, heat-inactivation may reduce some enzymatic activity. For critical experiments, the inclusion of broad-spectrum phosphatase or nucleotidase inhibitors could be tested, but potential off-target effects must be considered.
-
-
Possible Cause 3: Low or absent expression of the P2Y14 receptor in the cell line.
-
Solution: Confirm the expression of the P2Y14 receptor in your cell line using techniques such as RT-qPCR, western blotting, or flow cytometry. It is important to note that receptor expression levels can vary between cell lines and even with passage number.
-
Problem 2: My experimental results with this compound are not reproducible.
-
Possible Cause 1: Variability in the enzymatic activity between cell passages or batches.
-
Solution: Standardize your cell culture conditions, including passage number and seeding density. Be aware that the expression of ectonucleotidases can change with cell confluency and differentiation state.
-
-
Possible Cause 2: Chemical instability of this compound under specific experimental conditions.
-
Solution: While generally stable in aqueous solutions at neutral pH, extreme pH or high temperatures can lead to the hydrolysis of the diphosphate bond.[1][2] Ensure that the pH of your experimental buffers is maintained within a physiological range (typically 7.2-7.4). Avoid exposing this compound solutions to high temperatures.
-
Data Presentation
Table 1: Comparative Stability of P2Y Receptor Agonists
| Agonist Type | Modification | Relative Stability to Ectonucleotidases | Reference |
| Natural Nucleotides (e.g., UDP, UDP-glucose) | None | Low | [3] |
| 2-thio Analogs (e.g., this compound) | 2-thiouracil substitution | Enhanced | [4] |
| Phosphorothioate Analogs | Sulfur substitution on the phosphate | Enhanced | |
| Methylene-bridged Analogs | Oxygen replaced by methylene (B1212753) in the diphosphate | High | [5] |
Experimental Protocols
Protocol: Minimizing this compound Degradation in a Calcium Mobilization Assay
-
Preparation of this compound Stock Solution:
-
On the day of the experiment, dissolve lyophilized this compound in sterile, nuclease-free water to a concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Immediately prepare serial dilutions in the assay buffer.
-
-
Cell Preparation:
-
Culture cells known to express the P2Y14 receptor (e.g., HEK293 cells stably expressing the receptor) to an optimal confluency.
-
On the day of the assay, wash the cells once with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
-
Calcium Indicator Loading:
-
Load the cells with a suitable calcium indicator dye (e.g., Fluo-4 AM) in serum-free assay buffer according to the manufacturer's instructions.
-
-
Calcium Mobilization Measurement:
-
Wash the cells to remove excess dye.
-
Place the cell plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the freshly prepared dilutions of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
Crucial Step: To assess for degradation, pre-incubate a sample of the this compound working solution in the assay buffer with a small population of the cells for the intended duration of the experiment. Then, use this "pre-incubated" solution to stimulate a fresh well of cells and compare the response to that of a freshly prepared solution. A diminished response with the pre-incubated solution would suggest degradation.
-
Mandatory Visualization
Caption: P2Y14 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Reactions of Nucleotides Involving the Phosphate Group [tud.ttu.ee]
- 2. longdom.org [longdom.org]
- 3. Frontiers | Ectonucleotidases in Acute and Chronic Inflammation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dose-Response Curves for Purinergic Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for MRS2690 and other P2Y receptor agonists.
Initial Clarification: this compound and MRS2693 Receptor Specificity
A crucial point of clarification is the specific receptor targets for this compound and the related compound MRS2693. Your query concerns this compound for the P2Y6 receptor. However, scientific literature consistently demonstrates that This compound is a potent and selective agonist for the P2Y14 receptor , not the P2Y6 receptor. It is possible that this compound has been confused with MRS2693, which is a selective P2Y6 receptor agonist .[1]
This guide will provide information for both the P2Y14 receptor (the correct target for this compound) and the P2Y6 receptor to ensure your experiments are targeted correctly.
Section 1: this compound and the P2Y14 Receptor
The P2Y14 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαi subunit.[2][3] Activation of the P2Y14 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][3] In some cellular contexts, the P2Y14 receptor can also couple to Gαq, leading to an increase in intracellular calcium.[4][5]
P2Y14 Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: MRS2690 Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of MRS2690 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective agonist for the P2Y14 receptor.[1] It is a derivative of UDP-glucose and is often used in research to study the function and signaling of the P2Y14 receptor. It is crucial to note that while the P2Y receptor family is broad, this compound exhibits high selectivity for the P2Y14 subtype.
Q2: What is non-specific binding and why is it a concern in this compound experiments?
Q3: What are the common causes of high non-specific binding in a binding assay?
Several factors can contribute to high non-specific binding, including:
-
Ligand Properties: Hydrophobic ligands tend to exhibit higher non-specific binding. The purity of the ligand is also critical, as impurities can contribute to background signal.[2]
-
Assay Conditions: Suboptimal buffer pH, ionic strength, and temperature can all influence non-specific interactions.
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on assay surfaces (e.g., microplates, filters) is a common cause.
-
Inadequate Washing: Insufficient or improper washing steps can fail to remove unbound or weakly bound ligand.
-
Receptor Preparation: The amount of membrane protein used in the assay can impact the ratio of specific to non-specific binding.
Q4: How is non-specific binding determined experimentally?
Non-specific binding is typically measured by including a control condition in which a high concentration of an unlabeled ligand that also binds to the target receptor is added to the assay. This "cold" ligand will compete with the labeled (e.g., radiolabeled or fluorescently tagged) this compound for the specific binding sites on the P2Y14 receptor. Any remaining bound labeled ligand in the presence of this excess unlabeled competitor is considered non-specific binding.
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
This guide provides a systematic approach to troubleshooting and minimizing high non-specific binding in your this compound binding assays.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Inadequate Blocking | Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in your assay buffer. A common starting point is 0.1-1% BSA. For filter-based assays, pre-soaking the filters in a solution of the blocking agent (e.g., 0.3% polyethyleneimine - PEI for radioligand assays) can be effective. |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of your assay buffer. The optimal conditions will be specific to the P2Y14 receptor and should be determined empirically. Consider performing a buffer matrix experiment to test a range of pH values (e.g., 6.5-8.0) and salt concentrations (e.g., 50-150 mM NaCl). | |
| Ligand Sticking to Surfaces | Include a low concentration of a non-ionic detergent, such as 0.01-0.1% Tween-20 or Triton X-100, in your assay buffer to reduce hydrophobic interactions with plasticware and other surfaces. Use low-binding microplates and pipette tips. | |
| Excessive Ligand Concentration | If using a labeled form of this compound, ensure you are using a concentration that is appropriate for the receptor density in your preparation. For competition assays, the concentration of the labeled ligand should ideally be at or below its dissociation constant (Kd).[3] | |
| Poor Signal-to-Noise Ratio | Insufficient Washing | Increase the number and/or duration of wash steps to more effectively remove unbound ligand. Ensure the wash buffer is at the correct temperature (typically ice-cold) to minimize dissociation of specifically bound ligand. |
| Inappropriate Filter Type (for filtration assays) | The choice of filter material can impact non-specific binding. Glass fiber filters (e.g., GF/C) are common, but it may be necessary to test different filter types to find one with the lowest background for your specific assay. | |
| High Receptor Concentration | While counterintuitive, using too much membrane or cell preparation can sometimes increase non-specific binding without a proportional increase in specific binding. Titrate the amount of your receptor source to find the optimal concentration that maximizes the specific binding window. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for P2Y14 Receptor (adapted from [3H]UDP binding assays)
This protocol provides a framework for a competitive radioligand binding assay using a radiolabeled ligand for the P2Y14 receptor, which can be competed with unlabeled this compound.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.
-
Radioligand: [³H]UDP (or another suitable P2Y14 radioligand).
-
Unlabeled Ligand (Competitor): this compound.
-
Receptor Source: Membranes from cells expressing the P2Y14 receptor.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.3% PEI.
-
Scintillation Fluid.
Procedure:
-
Receptor Preparation: Prepare cell membranes expressing the P2Y14 receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and receptor preparation.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, a high concentration of unlabeled this compound (e.g., 10 µM), and receptor preparation.
-
Competition Binding: Add assay buffer, radioligand, varying concentrations of unlabeled this compound, and receptor preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium. The optimal time should be determined experimentally.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash each well 3-5 times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
For competition experiments, plot the percentage of specific binding against the concentration of this compound and fit the data using a non-linear regression model to determine the IC₅₀ and subsequently the Ki value.
-
Protocol 2: Template for a Fluorescence Polarization (FP) Binding Assay
This is a generalized protocol for developing a competitive FP assay for this compound. This type of assay is homogeneous (no-wash) and can be suitable for higher throughput applications.[4][5][6]
Materials:
-
Assay Buffer: A buffer optimized for P2Y14 receptor stability and low background fluorescence (e.g., PBS or Tris-based buffer with 0.01% non-ionic detergent and 0.1 mg/mL BSA).
-
Fluorescent Ligand: A fluorescently labeled P2Y14 receptor ligand (tracer).
-
Unlabeled Ligand (Competitor): this compound.
-
Receptor Source: Purified P2Y14 receptor or membrane preparations with a high receptor density.
-
Low-Volume Black Microplates: (e.g., 384-well).
Procedure:
-
Tracer and Receptor Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence polarization signal.
-
Titrate the receptor concentration to find the amount that results in a significant and saturable increase in the polarization of the tracer.
-
-
Assay Setup:
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Add varying concentrations of this compound (or other test compounds).
-
Initiate the binding reaction by adding the optimized concentration of the P2Y14 receptor.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.
-
Detection: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for the fluorophore used.
-
Data Analysis:
-
The binding of the fluorescent tracer to the receptor will result in a high polarization signal.
-
Competition by this compound will displace the tracer, leading to a decrease in the polarization signal.
-
Plot the change in fluorescence polarization against the concentration of this compound and fit the data to a competitive binding model to determine the IC₅₀.
-
Visualizations
P2Y14 Receptor Signaling Pathway
Caption: P2Y14 receptor signaling cascade initiated by agonist binding.
Experimental Workflow for a Competitive Binding Assay
Caption: General workflow for a competitive ligand binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: A decision tree for troubleshooting high non-specific binding.
References
- 1. MRS 2690 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Improving Reproducibility of Purinergic Receptor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of assays involving the P2Y14 agonist MRS2690 and assays for the P2Y6 receptor.
Critical Clarification: this compound is a potent and selective agonist for the P2Y14 receptor, not the P2Y6 receptor. [1][2] This is a crucial distinction for experimental design and data interpretation. This guide is therefore divided into two main sections: one focusing on this compound and P2Y14 receptor assays, and another on general P2Y6 receptor assays with appropriate agonists.
Section 1: Troubleshooting this compound and P2Y14 Receptor Assays
The P2Y14 receptor is a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3] this compound is a potent agonist for this receptor.[1]
Frequently Asked Questions (FAQs) for this compound/P2Y14 Assays
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for the P2Y14 receptor.[1] Upon binding, it activates the receptor, which in turn activates inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] In some cellular contexts, P2Y14 receptor activation can also lead to other signaling events, such as the release of intracellular calcium.
Q2: What are common functional assays for the P2Y14 receptor?
A2: Common functional assays for the P2Y14 receptor include:
-
cAMP Accumulation Assays: Measuring the inhibition of forskolin-stimulated cAMP production.
-
Calcium Mobilization Assays: In cells co-expressing a chimeric G-protein (like Gαqi), activation of the P2Y14 receptor can be redirected to the Gαq pathway, leading to an increase in intracellular calcium.[3]
-
GTPγS Binding Assays: A membrane-based assay that measures the binding of a non-hydrolyzable GTP analog (GTPγS) to G-proteins upon receptor activation.
-
Reporter Gene Assays: Using a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE).
Q3: How should I prepare and store this compound?
A3: this compound is typically reconstituted in water.[1] For long-term storage, it is recommended to store the compound at -20°C.[1] Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for this compound/P2Y14 Assays
| Issue | Potential Cause | Recommended Solution |
| No or low signal upon this compound stimulation | Incorrect receptor target: You may be working with a cell line that does not endogenously express the P2Y14 receptor. | Verify P2Y14 receptor expression using RT-qPCR or Western blot. Consider using a cell line recombinantly expressing the human P2Y14 receptor. |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles may have degraded the compound. | Use a fresh aliquot of this compound. Confirm the activity of the compound on a validated P2Y14-expressing cell line. | |
| Inappropriate assay: The chosen assay may not be sensitive enough or coupled to the P2Y14 signaling pathway in your cell system. | If performing a calcium assay, ensure the cells express a suitable chimeric G-protein (e.g., Gαqi) to couple the Gαi signal to calcium mobilization.[3] For cAMP assays, ensure you are stimulating adenylyl cyclase with an agent like forskolin (B1673556). | |
| High background signal | Constitutive receptor activity: Some GPCRs can have ligand-independent activity, especially when overexpressed. | Optimize the cell seeding density and the level of receptor expression. |
| Contaminated reagents: Buffers or media may be contaminated. | Use fresh, sterile-filtered reagents. | |
| Poor reproducibility between experiments | Cell passage number: High passage numbers can lead to genetic drift and altered receptor expression or signaling. | Use cells within a defined, low passage number range for all experiments. |
| Inconsistent cell health and density: Variations in cell viability and number will affect the magnitude of the response. | Ensure consistent cell seeding densities and monitor cell viability (e.g., using Trypan Blue) before each experiment. | |
| Reagent variability: Differences between batches of serum, media, or other reagents can impact cell signaling. | Test new batches of critical reagents against a known standard before use in experiments. |
Section 2: Troubleshooting P2Y6 Receptor Assays
The P2Y6 receptor is a GPCR that primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) phosphates (IPs) and intracellular calcium.[4] The endogenous agonist for the P2Y6 receptor is uridine (B1682114) diphosphate (B83284) (UDP).[2]
Frequently Asked Questions (FAQs) for P2Y6 Assays
Q1: What are the recommended agonists for P2Y6 receptor assays?
A1: The endogenous agonist is UDP.[2] Synthetic agonists such as PSB-0474 and MRS2693 can also be used.[2] It is important to use a selective agonist to avoid off-target effects on other P2Y receptors.
Q2: What are the primary signaling pathways activated by the P2Y6 receptor?
A2: The P2Y6 receptor predominantly couples to Gαq/11, activating PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[4]
Q3: What are common challenges in studying the P2Y6 receptor?
A3: A significant challenge can be the lack of highly specific and validated antibodies for techniques like Western blotting and immunofluorescence, which can make protein-level expression studies difficult to reproduce.[5] Therefore, functional assays are often the most reliable method for studying this receptor.
Troubleshooting Guide for P2Y6 Assays
| Issue | Potential Cause | Recommended Solution |
| No or low signal upon UDP stimulation | Receptor desensitization: The P2Y6 receptor can exhibit desensitization, although it is often slower than other P2Y receptors.[6] | Minimize pre-incubation times and ensure complete removal of any stimulating agents before re-stimulation. |
| Low receptor expression: The cell line may have low endogenous expression of the P2Y6 receptor. | Confirm P2Y6 receptor expression via RT-qPCR. Consider using a cell line with recombinant receptor expression. | |
| Degraded UDP: UDP can be degraded by ectonucleotidases present on the cell surface. | Include an ectonucleotidase inhibitor in your assay buffer. Use freshly prepared UDP solutions. | |
| High variability in results | Ligand-independent activity: Under certain culture conditions (e.g., on soft substrates), the P2Y6 receptor may exhibit spontaneous, ligand-independent activity.[7] | Standardize cell culture substrates and conditions. Be aware that the choice of culture vessel material could influence results.[7] |
| Cellular stress: Stressed cells can release endogenous nucleotides, leading to autocrine/paracrine receptor activation and high background. | Handle cells gently, avoid over-confluency, and ensure optimal culture conditions. | |
| Inconsistent dose-response curves | Agonist purity: Impurities in the agonist preparation can affect the results. | Use high-purity agonists from a reputable supplier. |
| Assay timing: The kinetics of the P2Y6 response can be slow and sustained.[6] | Perform a time-course experiment to determine the optimal time point for measuring the response in your specific assay. |
Quantitative Data Summary
Table 1: Potency of P2Y14 Receptor Agonists
| Agonist | Receptor | EC50 | Assay System |
| This compound | Human P2Y14 | 49 nM | Not specified |
| UDP-glucose | Human P2Y14 | ~343 nM | Not specified |
EC50 values can vary depending on the cell line and assay conditions.
Table 2: Potency of P2Y6 Receptor Ligands
| Ligand | Type | pEC50/pIC50 | Receptor |
| UDP | Agonist | 7.1 | Human P2Y6 |
| PSB-0474 | Agonist | 7.9 | Human P2Y6 |
| MRS2693 | Agonist | 7.0 | Human P2Y6 |
| MRS2578 | Antagonist | 7.4 (pA2) | Human P2Y6 |
Data adapted from IUPHAR/BPS Guide to PHARMACOLOGY. pEC50/pIC50 is the negative logarithm of the EC50/IC50 value.
Experimental Protocols
Protocol 1: cAMP Assay for P2Y14 Receptor Activation
-
Cell Culture: Seed cells expressing the P2Y14 receptor (e.g., HEK293-P2Y14) in a 96-well plate and culture overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Stimulation:
-
Aspirate the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing a fixed concentration of forskolin (to stimulate adenylyl cyclase) and varying concentrations of this compound.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Measure cAMP levels using a suitable method, such as HTRF, ELISA, or fluorescence polarization.
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value (as this compound inhibits cAMP production).
Protocol 2: Calcium Mobilization Assay for P2Y6 Receptor Activation
-
Cell Culture: Seed cells expressing the P2Y6 receptor (e.g., 1321N1-P2Y6) in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Aspirate the culture medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer, often containing probenecid (B1678239) to prevent dye leakage.
-
Incubate according to the dye manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FDSS, FLIPR).
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of a P2Y6 agonist (e.g., UDP).
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the log of the agonist concentration and fit a dose-response curve to calculate the EC50 value.
Visualizations
Caption: P2Y14 Receptor Signaling Pathway.
Caption: P2Y6 Receptor Signaling Pathway.
Caption: General Troubleshooting Workflow for GPCR Assays.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Lack of Specificity Shown by P2Y6 Receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow desensitization of the human P2Y6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS2690 Vehicle Control for In Vitro Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRS2690, a potent and selective P2Y14 receptor agonist, in in vitro studies. The information is tailored for scientists and professionals in drug development and related fields to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic agonist highly selective for the P2Y14 receptor, a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to and activating the P2Y14 receptor, which is endogenously activated by UDP-sugars like UDP-glucose.[2][3] The P2Y14 receptor is coupled to the Gαi subunit of the heterotrimeric G protein.[3][4] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]
Q2: What are the downstream signaling pathways activated by this compound?
Upon activation of the P2Y14 receptor by this compound, several downstream signaling cascades are initiated. The primary pathway involves the inhibition of adenylyl cyclase via the Gαi subunit, leading to reduced cAMP levels.[5] Additionally, the βγ subunits of the G protein can activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2, and the activation of the small GTPase RhoA, which is involved in cytoskeleton rearrangement and cell motility.[2][4]
Q3: How should I reconstitute and store this compound?
This compound is typically reconstituted in water.[1] For storage, it is recommended to keep the compound at -20°C to ensure its stability.[1]
Q4: What is the potency of this compound compared to the endogenous agonist?
This compound is a potent agonist of the P2Y14 receptor, with a reported EC50 of 49 nM.[1] It exhibits approximately 7-fold higher potency than the endogenous agonist UDP-glucose.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or weak response to this compound | Low or absent P2Y14 receptor expression in the cell model: The cell line you are using may not endogenously express the P2Y14 receptor at a sufficient level. | - Confirm P2Y14 receptor expression using techniques like qPCR or Western blotting.- Consider using a cell line known to express P2Y14 (e.g., HEK293, RBL-2H3, dHL-60) or transiently/stably transfecting your cells with a P2Y14 expression vector.[2][4] |
| Degradation of this compound: Although generally stable, improper storage or handling may lead to degradation. | - Ensure this compound is stored at -20°C and protected from multiple freeze-thaw cycles.- Prepare fresh stock solutions for each experiment. | |
| Receptor desensitization: Prolonged or repeated exposure to high concentrations of this compound may lead to receptor desensitization. | - Perform time-course and dose-response experiments to determine the optimal stimulation time and concentration.- Minimize pre-incubation times with the agonist. | |
| High background signal in assays | Constitutive receptor activity: Some cell lines may exhibit basal P2Y14 receptor activity. | - Serum-starve cells for several hours before the experiment to reduce background signaling. |
| Contamination of reagents: Reagents or culture media may be contaminated with substances that interfere with the assay. | - Use high-purity reagents and sterile techniques.- Test for potential interference from vehicle controls. | |
| Inconsistent or variable results | Cell passage number and confluency: Cell characteristics and receptor expression can change with passage number and confluency. | - Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluency for all experiments. |
| Pipetting errors: Inaccurate pipetting of this compound or other reagents can lead to variability. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes of reagents where possible. | |
| Unexpected off-target effects | High concentrations of this compound: At very high concentrations, the selectivity of this compound may decrease, potentially leading to off-target effects. | - Perform careful dose-response studies to use the lowest effective concentration.- If off-target effects are suspected, use a P2Y14 receptor antagonist (e.g., PPTN) to confirm that the observed effect is mediated by the P2Y14 receptor.[6][7] |
| Cell viability issues | Cytotoxicity of this compound at high concentrations or with prolonged exposure: While generally not considered cytotoxic at typical working concentrations, very high doses or long incubation times could affect cell viability. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your specific cell line.[8][9] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in various in vitro assays.
Table 1: Potency of this compound in Functional Assays
| Assay | Cell Line | Parameter | Value | Reference |
| P2Y14 Receptor Activation | - | EC50 | 49 nM | [1] |
| RhoA Activation | dHL-60 | EC50 | ~0.7 µM (for UDP-glucose) | [4] |
| cAMP Inhibition | P2Y14-HEK293 | EC50 | Potent inhibition observed | [5] |
| β-hexosaminidase release | RBL-2H3 | EC50 | 103 ± 18 nM |
Table 2: Relative Potency of P2Y14 Receptor Agonists
| Agonist | Relative Potency | Reference |
| This compound | ~7-fold more potent than UDP-glucose | [1] |
| UDP-glucose | Endogenous Agonist | [2] |
Experimental Protocols
Key Experiment 1: ERK1/2 Phosphorylation Assay
This protocol outlines the steps to measure the activation of the MAPK pathway by detecting the phosphorylation of ERK1/2.
-
Cell Culture and Plating:
-
Culture cells (e.g., HEK293 cells stably expressing P2Y14) in appropriate media.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Serum Starvation:
-
Once cells reach the desired confluency, replace the growth medium with a serum-free medium.
-
Incubate the cells for at least 4 hours (or overnight, depending on the cell line) to reduce basal ERK1/2 phosphorylation.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in water.
-
Dilute this compound to the desired final concentrations in serum-free medium.
-
Add the this compound solutions to the cells and incubate for the desired time (typically 5-15 minutes at 37°C). Include a vehicle control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and collect the lysates.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Key Experiment 2: RhoA Activation Assay (Rhotekin Pull-Down)
This protocol describes a method to measure the activation of the small GTPase RhoA.
-
Cell Culture and Serum Starvation:
-
Culture cells (e.g., differentiated HL-60 cells) and serum-starve as described for the ERK1/2 phosphorylation assay.
-
-
This compound Stimulation:
-
Stimulate the cells with various concentrations of this compound for a short period (e.g., 1-5 minutes at 37°C). Include a vehicle control.
-
-
Cell Lysis:
-
Lyse the cells in a RhoA activation assay lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Pull-Down of Active RhoA:
-
Incubate the cell lysates with Rhotekin-RBD agarose (B213101) beads (which specifically bind to GTP-bound, active RhoA) for 1 hour at 4°C with gentle rotation.[10]
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Detect the signal with an HRP-conjugated secondary antibody and ECL.
-
-
Total RhoA Input Control:
-
Run a fraction of the initial cell lysate on the same gel to determine the total amount of RhoA in each sample.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA in the input lysate.
-
Key Experiment 3: Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium changes upon P2Y14 receptor activation.
-
Cell Plating:
-
Seed cells (e.g., CHO or HEK293 cells expressing P2Y14) in a black, clear-bottom 96-well plate.
-
-
Dye Loading:
-
Wash the cells with a calcium-free buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells to remove excess dye.
-
-
Baseline Fluorescence Measurement:
-
Add buffer to the wells and measure the baseline fluorescence using a fluorescence plate reader.
-
-
This compound Addition and Signal Detection:
-
Use the plate reader's injection system to add different concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from the baseline for each concentration of this compound.
-
Plot the dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of the P2Y14 receptor activated by this compound.
Caption: Experimental workflow for the ERK1/2 phosphorylation assay.
Caption: Troubleshooting logic for a lack of response to this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potency of P2Y14 Receptor Agonists: MRS2690 vs. MRS2905
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent P2Y14 receptor agonists, MRS2690 and MRS2905. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies of P2Y14 receptor signaling and function.
Introduction to P2Y14 Receptor Agonists
The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose. It is involved in various physiological processes, including immune responses and inflammation. This compound and MRS2905 are synthetic agonists that have been developed to study the function of the P2Y14 receptor. Understanding their relative potencies and selectivities is crucial for the accurate interpretation of experimental results.
Potency and Selectivity Comparison
A direct comparison of this compound and MRS2905 reveals significant differences in their potency at the P2Y14 receptor. MRS2905 is a considerably more potent agonist than this compound. Experimental data indicates that MRS2905 has an EC50 value in the low nanomolar range, while the EC50 for this compound is higher.
In terms of selectivity, MRS2905 demonstrates high selectivity for the P2Y14 receptor, with over 2000-fold greater potency for P2Y14 than for the P2Y6 receptor.[1] Information regarding the comprehensive selectivity profile of this compound against a wide panel of P2Y receptors is less documented in publicly available literature, however, it is known to be a potent P2Y14 receptor agonist.[2][3]
| Compound | Target Receptor | Potency (EC50) | Selectivity |
| This compound | P2Y14 | 49 nM[2][3] | Potent P2Y14 agonist; 2-thio modification may preserve potency at other uracil (B121893) nucleotide-responsive subtypes (P2Y2, P2Y4).[4] |
| MRS2905 | P2Y14 | 0.92 nM[1][5] | Highly selective for P2Y14; >2000-fold selectivity over P2Y6.[1] Inactive at other P2Y receptors.[5] |
Signaling Pathways
The P2Y14 receptor, a member of the P2Y12-like receptor subfamily, primarily couples to the Gi/o family of G proteins.[6] Activation of the P2Y14 receptor by agonists such as this compound and MRS2905 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various downstream cellular processes.
Experimental Methodologies
The potency of this compound and MRS2905 is typically determined using a variety of in vitro assays. Below are detailed protocols for key experiments.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the P2Y14 receptor.
-
Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Competition Binding: A constant concentration of a radiolabeled P2Y14 receptor antagonist (e.g., [3H]-antagonist) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound or MRS2905).
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, a common downstream event of Gi-coupled receptor activation in some cellular contexts.
Protocol:
-
Cell Culture: Cells expressing the P2Y14 receptor are seeded into a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubation: The plate is incubated to allow for dye uptake.
-
Compound Addition: The test compound (this compound or MRS2905) is added to the wells at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC50 value is determined using non-linear regression.
cAMP Accumulation Assay
This assay directly measures the functional consequence of Gi-coupled receptor activation, which is the inhibition of cAMP production.
Protocol:
-
Cell Culture: Cells expressing the P2Y14 receptor are cultured in appropriate media.
-
Adenylyl Cyclase Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (this compound or MRS2905).
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the compound concentration to determine the IC50 value.
Conclusion
Both this compound and MRS2905 are valuable tools for investigating the P2Y14 receptor. However, their distinct potencies and selectivity profiles make them suitable for different experimental applications. MRS2905, with its high potency and selectivity, is an excellent choice for studies requiring a precise and targeted activation of the P2Y14 receptor. This compound, while less potent, can still serve as a useful agonist in various experimental settings. Researchers should carefully consider the specific requirements of their assays when selecting between these two compounds.
References
- 1. rndsystems.com [rndsystems.com]
- 2. MRS 2690 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
Validating P2Y14 Receptor Ligand Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potent and selective P2Y14 receptor agonist, MRS2690, and the highly specific P2Y14 receptor antagonist, PPTN. The objective is to furnish researchers with the necessary data and methodologies to validate the specificity of their own compounds targeting the P2Y14 receptor. This document outlines key experimental protocols, presents comparative data in a clear format, and visualizes complex biological and experimental processes.
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions, including inflammatory and immune disorders.[1][2] Its endogenous ligands include UDP-sugars, such as UDP-glucose, and UDP.[3] Validating the specificity of novel ligands for this receptor is a critical step in drug discovery and development.
Comparative Analysis of P2Y14 Ligands
To effectively validate the specificity of a novel compound for the P2Y14 receptor, its performance should be benchmarked against well-characterized ligands. Here, we compare the agonist this compound and the antagonist PPTN.
| Ligand | Type | Potency | Selectivity |
| This compound | Agonist | EC50 = 49 nM[4][5] | 7-fold higher potency than UDP-glucose.[4] Inactive at the P2Y2 receptor.[3] |
| PPTN | Antagonist | K_B_ = 434 pM[1][2] | No agonist or antagonist effect at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors.[1][2] |
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor primarily couples to the G_i_ alpha subunit of heterotrimeric G proteins. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also signal through other pathways, including the activation of MAP kinases.
Caption: P2Y14 receptor signaling pathway.
Experimental Protocols for Specificity Validation
To validate the specificity of a compound for the P2Y14 receptor, a combination of in vitro assays is recommended. Below are detailed protocols for key experiments.
Calcium Mobilization Assay
This assay is used to determine if a compound acts as an agonist or antagonist at the P2Y14 receptor by measuring changes in intracellular calcium levels.[6][7]
Caption: Experimental workflow for the calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Culture HEK293T or C6 glioma cells stably expressing the human P2Y14 receptor in appropriate media.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compound and known ligands (this compound as an agonist control, PPTN as an antagonist control).
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Agonist Testing: Add the test compound at various concentrations and monitor for an increase in fluorescence, indicating calcium mobilization.
-
Antagonist Testing: Pre-incubate the cells with the test compound for a defined period, then add a known P2Y14 agonist (e.g., UDP-glucose or this compound) at its EC80 concentration and monitor for inhibition of the agonist-induced fluorescence increase.
-
Data Analysis: For agonists, calculate the EC50 value from the concentration-response curve. For antagonists, calculate the IC50 value.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2Y14 receptor and is used to determine the affinity (K_i_ or K_d_) of a test compound.[8][9][10]
Caption: Experimental workflow for the radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells expressing the P2Y14 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes, [3H]UDP (a known P2Y14 radioligand), and assay buffer.
-
Non-specific Binding: Membranes, [3H]UDP, and a high concentration of unlabeled UDP.
-
Competition Binding: Membranes, [3H]UDP, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 of the test compound and then calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation. For saturation binding, determine the K_d_ and B_max_.
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of a compound to modulate the migration of neutrophils, a key physiological response mediated by the P2Y14 receptor.[11][12][13]
Caption: Experimental workflow for the neutrophil chemotaxis assay.
Detailed Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Boyden Chamber Setup: Use a Boyden chamber or a transwell plate with a porous membrane (typically 3-5 µm pores).
-
Chemoattractant and Compound Addition:
-
To the lower chamber, add a known P2Y14-mediated chemoattractant (e.g., UDP-glucose).
-
For antagonist testing, add the test compound to both the upper and lower chambers.
-
-
Cell Seeding: Add the isolated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for neutrophil migration towards the chemoattractant.
-
Quantification of Migration: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, or by using a fluorescent dye that binds to DNA (e.g., CyQuant).
-
Data Analysis: Compare the number of migrated cells in the presence and absence of the test compound to determine its effect on chemotaxis. For antagonists, an IC50 value can be determined.
By employing these methodologies and comparing the results to the known profiles of this compound and PPTN, researchers can confidently assess the specificity and functional activity of their novel P2Y14 receptor ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. MRS 2690 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Analysis of Neutrophil Polarization and Chemotaxis | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Potent Blockade of MRS2690-Mediated Effects by PPTN: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate landscape of purinergic signaling, this guide provides a comprehensive comparison of PPTN's efficacy in blocking the effects of the potent P2Y14 receptor agonist, MRS2690. Supported by experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a vital resource for designing and interpreting experiments aimed at modulating the P2Y14 receptor.
The P2Y14 receptor, a Gαi/o-coupled receptor, has emerged as a critical player in a spectrum of physiological and pathological processes, including immune responses, inflammation, and neuropathic pain. This compound, a potent and selective agonist of the P2Y14 receptor, serves as an invaluable tool for elucidating the receptor's function.[1] Consequently, the identification and characterization of potent antagonists are paramount for both basic research and therapeutic development. This guide focuses on 4,7-disubstituted 2-naphthoic acid derivative, commonly known as PPTN, a high-affinity and selective competitive antagonist of the P2Y14 receptor.[2][3]
Comparative Efficacy of P2Y14 Receptor Antagonists
PPTN stands out for its remarkable potency and selectivity in blocking P2Y14 receptor activation. The following table summarizes the quantitative data on the efficacy of PPTN and its analogues in preclinical models.
| Compound | Target Receptor | Assay Type | Metric | Value | Species | Reference |
| PPTN | P2Y14 | Schild Analysis (Adenylyl Cyclase) | KB | 434 pM | Human | [2] |
| PPTN | P2Y14 | Chemotaxis Inhibition (HL-60 cells) | IC50 | ~1 nM (10 µM UDP-glucose) | Human | [3] |
| PPTN | P2Y14 | Neuropathic Pain Reversal | Emax | 100% | Mouse | [4][5] |
| PPTN N-acetyl analogue | P2Y14 | Neuropathic Pain Reversal | Emax | 100% | Mouse | [4][5] |
| Reversed triazole analogue | P2Y14 | Neuropathic Pain Reversal | Emax | 87% | Mouse | [4][5] |
| MRS2578 | P2Y6 | Inhibition of UDP-stimulated activity | IC50 | 37 nM | Human | [6][7] |
| MRS2578 | P2Y1, P2Y2, P2Y4, P2Y11 | Inhibition of agonist response | IC50 | > 10 µM | Human | [6][8] |
Signaling Pathways and Experimental Workflows
To fully appreciate the mechanism of PPTN's action, it is crucial to understand the signaling cascade initiated by this compound and the experimental setups used to measure the blockade.
This compound-Mediated P2Y14 Receptor Signaling
Activation of the P2Y14 receptor by agonists like this compound initiates a signaling cascade through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate other downstream effectors, including the Rho/Rho kinase pathway, which is pivotal in processes like neutrophil chemotaxis.
Experimental Workflow: Assessing PPTN's Antagonism
The inhibitory effect of PPTN on this compound-mediated responses can be quantified using various in vitro assays. The following diagram illustrates a typical workflow for evaluating PPTN's efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the blocking effect of PPTN on this compound-mediated cellular responses.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of PPTN to block this compound-induced inhibition of cAMP production.
1. Cell Culture and Preparation:
-
Culture C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6) in F-12 medium supplemented with 10% fetal bovine serum.
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
On the day of the assay, wash the cells with serum-free medium.
2. Assay Procedure:
-
Pre-incubate the cells with various concentrations of PPTN or vehicle control for 15-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., 200 µM IBMX) to prevent cAMP degradation.[9]
-
Stimulate the cells with a fixed concentration of this compound (e.g., 100 nM) in the presence of forskolin (B1673556) (e.g., 10 µM) to stimulate adenylyl cyclase.
-
Incubate for an additional 15 minutes at 37°C.
-
Terminate the reaction by adding a lysis buffer.
3. cAMP Measurement:
-
Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
4. Data Analysis:
-
Generate concentration-response curves for this compound in the absence and presence of different concentrations of PPTN.
-
Perform a Schild analysis to determine the KB value of PPTN, which represents its equilibrium dissociation constant.[2]
Neutrophil Chemotaxis Assay
This assay assesses the ability of PPTN to inhibit this compound-induced migration of neutrophils.
1. Neutrophil Isolation:
-
Isolate human neutrophils from the fresh blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[1]
-
Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS).
2. Chemotaxis Assay (Boyden Chamber):
-
Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pores).[1]
-
Add this compound (e.g., 100 nM) to the lower wells of the chamber.
-
In the upper wells, add the neutrophil suspension pre-incubated with various concentrations of PPTN or vehicle control for 15 minutes.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
3. Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Giemsa or DAPI).
-
Count the number of migrated cells per field of view using a microscope. Alternatively, quantify migration by measuring the ATP content of migrated cells using a luminescence-based assay.[1]
4. Data Analysis:
-
Plot the percentage of inhibition of chemotaxis against the concentration of PPTN to determine the IC50 value.
RhoA Activation Assay
This assay measures the ability of PPTN to block this compound-induced activation of the small GTPase RhoA.
1. Cell Culture and Lysis:
-
Use a suitable cell line endogenously or recombinantly expressing the P2Y14 receptor (e.g., differentiated HL-60 cells or P2Y14-transfected HEK293 cells).
-
Treat the cells with various concentrations of PPTN or vehicle, followed by stimulation with this compound for a short period (e.g., 1-5 minutes).
-
Lyse the cells in a buffer containing protease inhibitors.
2. Pull-Down Assay:
-
Use a commercially available RhoA activation assay kit, which typically utilizes a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose (B213101) beads.[10]
-
Incubate the cell lysates with the RBD-agarose beads to specifically pull down the active, GTP-bound form of RhoA.
3. Western Blot Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
-
Quantify the band intensities of the active RhoA pulled down from each sample.
-
Normalize the active RhoA levels to the total RhoA levels in the corresponding cell lysates.
-
Determine the inhibitory effect of PPTN on this compound-induced RhoA activation.
Logical Comparison of Antagonists
When selecting an antagonist for P2Y14 receptor research, several factors beyond potency should be considered. The following diagram illustrates the logical relationship between key parameters for antagonist selection.
References
- 1. criver.com [criver.com]
- 2. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS2690: A Potent and Selective Agonist for the P2Y14 Receptor
For researchers in pharmacology and drug development, the purinergic receptor P2Y14 has emerged as a compelling target for therapeutic intervention in inflammatory and immune diseases. A key tool in the investigation of this receptor is MRS2690, a potent and selective agonist. This guide provides a comparative analysis of this compound's selectivity for the P2Y14 receptor over other P2Y receptor subtypes, supported by experimental data and detailed methodologies.
High Selectivity of this compound for the P2Y14 Receptor
This compound is a synthetic analog of UDP-glucose, an endogenous agonist of the P2Y14 receptor. Experimental data demonstrates that this compound is a highly potent agonist at the human P2Y14 receptor, with a reported EC50 value of 49 nM.[1] Notably, this potency is approximately seven times greater than that of UDP-glucose, highlighting the enhanced activity of this synthetic analog.[1]
Crucially, the value of this compound as a research tool lies in its selectivity for P2Y14 over other P2Y receptor subtypes. The P2Y receptor family consists of eight distinct subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), which are broadly classified into Gq-coupled and Gi-coupled subfamilies based on their primary signaling pathways. While comprehensive quantitative data on the activity of this compound across all P2Y receptors is not extensively published in a single source, available information indicates a strong selectivity profile. For instance, it has been reported that this compound is inactive at the P2Y2 receptor. This lack of cross-reactivity is vital for elucidating the specific physiological roles of the P2Y14 receptor without confounding effects from the activation of other P2Y subtypes.
| Receptor Subtype | Primary G-Protein Coupling | This compound Activity |
| P2Y14 | Gi | Potent Agonist (EC50 = 49 nM) [1] |
| P2Y1 | Gq | No significant activity reported |
| P2Y2 | Gq | Inactive |
| P2Y4 | Gq | No significant activity reported |
| P2Y6 | Gq | No significant activity reported |
| P2Y11 | Gs/Gq | No significant activity reported |
| P2Y12 | Gi | No significant activity reported |
| P2Y13 | Gi | No significant activity reported |
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor, a member of the Gi-coupled subfamily of P2Y receptors, initiates a signaling cascade upon agonist binding that primarily involves the inhibition of adenylyl cyclase.[2] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of various downstream effectors, including protein kinase A (PKA). The activation of the P2Y14 receptor and its subsequent signaling plays a crucial role in various physiological processes, particularly in the immune system.
P2Y14 Receptor Signaling Pathway
Experimental Protocols
The selectivity of this compound for the P2Y14 receptor is typically determined using in vitro cellular assays that measure receptor activation. The two primary methods employed are intracellular calcium mobilization assays and radioligand binding assays.
Intracellular Calcium Mobilization Assay
This assay is a common method to assess the activity of G protein-coupled receptors (GPCRs). Since the P2Y14 receptor is Gi-coupled and does not directly signal through calcium mobilization, a common technique involves co-expressing the receptor with a promiscuous G-protein, such as Gα16 or a chimeric Gαq/i, in a host cell line (e.g., HEK293 or CHO cells). This redirects the Gi-mediated signal through the Gq pathway, resulting in an increase in intracellular calcium upon agonist stimulation.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 or CHO cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Cells are transiently or stably co-transfected with expression vectors for the human P2Y14 receptor and a promiscuous G-protein (e.g., Gα16 or Gαq/i). For comparison, other P2Y receptor subtypes are individually expressed in separate cell lines.
-
-
Cell Plating:
-
Transfected cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and allowed to adhere overnight.
-
-
Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) for a specified time (typically 30-60 minutes) at 37°C. Probenecid may be included to prevent dye leakage.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is measured before the automated addition of varying concentrations of this compound or other P2Y receptor agonists.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
-
-
Data Analysis:
-
The increase in fluorescence over baseline is calculated for each concentration of the agonist.
-
Dose-response curves are generated, and EC50 values are determined using non-linear regression analysis to quantify the potency of this compound at each P2Y receptor subtype.
-
Calcium Mobilization Assay Workflow
Radioligand Binding Assay
Radioligand binding assays directly measure the interaction of a ligand with its receptor. These assays are crucial for determining the binding affinity (Ki) of a compound. For P2Y14, a radiolabeled antagonist or agonist can be used in a competition binding format to assess the affinity of unlabeled ligands like this compound.
Protocol:
-
Membrane Preparation:
-
Cells expressing the P2Y14 receptor (or other P2Y subtypes) are harvested and homogenized.
-
The cell lysate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer. Protein concentration is determined.
-
-
Binding Reaction:
-
In a multi-well filter plate, a constant concentration of a suitable radioligand for the P2Y14 receptor (e.g., [³H]UDP) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known P2Y14 receptor ligand.
-
-
Incubation and Filtration:
-
The reaction mixture is incubated to allow binding to reach equilibrium.
-
The mixture is then rapidly filtered through a glass fiber filter plate using a vacuum manifold. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding.
-
Competition binding curves are generated by plotting the percentage of specific binding against the concentration of this compound.
-
IC50 values are determined from these curves and then converted to Ki values using the Cheng-Prusoff equation to reflect the binding affinity of this compound.
-
By employing these rigorous experimental approaches, the high potency and selectivity of this compound for the P2Y14 receptor can be reliably demonstrated, solidifying its role as an indispensable tool for investigating the therapeutic potential of targeting this important purinergic receptor.
References
A Comparative Analysis of the Synthetic Agonist MRS2690 and Endogenous Ligands for Purinergic Receptors
For researchers, scientists, and drug development professionals, understanding the nuances of synthetic and endogenous ligands is critical for targeted therapeutic design. This guide provides a comparative analysis of the potent synthetic agonist MRS2690 and the endogenous ligands for the P2Y6 and P2Y14 purinergic receptors, supported by experimental data and detailed methodologies.
This comparison will focus on the distinct specificities of these molecules. This compound is a potent and selective agonist for the P2Y14 receptor, while the primary endogenous agonist for the P2Y6 receptor is uridine (B1682114) diphosphate (B83284) (UDP). Another endogenous agonist, Prostaglandin E2 glyceryl ester (PGE2-G), has also been identified for the P2Y6 receptor. This guide will therefore compare this compound with its corresponding endogenous ligand for P2Y14, UDP-glucose, and separately detail the characteristics of the endogenous ligands for the P2Y6 receptor.
Section 1: Ligand-Receptor Interactions and Potency
The efficacy of a ligand is quantified by its ability to bind to and activate its target receptor. This is often expressed as the half-maximal effective concentration (EC50), with lower values indicating higher potency.
This compound and Endogenous P2Y14 Ligand: A Potency Comparison
This compound stands out as a synthetic agonist with significantly higher potency for the P2Y14 receptor compared to its primary endogenous ligand, UDP-glucose.[1] This enhanced potency makes this compound a valuable tool for studying P2Y14 receptor function and a potential starting point for therapeutic development.
| Ligand | Receptor | EC50 Value (nM) | Reference |
| This compound | P2Y14 | 49 | [1] |
| UDP-glucose | P2Y14 | ~343 (7-fold less potent than this compound) | [1] |
| UDP | P2Y14 | 160 | [2] |
Endogenous Ligands for the P2Y6 Receptor
The P2Y6 receptor is primarily activated by UDP.[3][4][5][6] While UTP and ADP can also elicit a partial response, UDP is the most efficacious endogenous nucleotide.[4] More recently, Prostaglandin E2 glyceryl ester (PGE2-G) has been identified as another endogenous agonist for the P2Y6 receptor.[7][8]
| Ligand | Receptor | EC50 Value (nM) | Reference |
| UDP | P2Y6 | 25.9 - 38.4 | [8] |
| Prostaglandin E2 glyceryl ester (PGE2-G) | P2Y6 | Not explicitly stated in the provided results | |
| UTP | P2Y6 | Partially responsive | [4] |
| ADP | P2Y6 | Partially responsive | [4] |
Section 2: Signaling Pathways
The activation of P2Y receptors by their respective ligands initiates intracellular signaling cascades that mediate various physiological responses.
P2Y14 Receptor Signaling
The P2Y14 receptor is coupled to the Gi protein.[9] Activation by agonists such as this compound and UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] This signaling pathway can also lead to the mobilization of intracellular calcium.[9][10]
P2Y6 Receptor Signaling
The P2Y6 receptor signals through multiple G protein-coupled pathways. It primarily couples to Gq, which activates phospholipase C (PLC).[3][11] PLC, in turn, generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11] Additionally, the P2Y6 receptor can couple to Gα13, activating the Rho/ROCK pathway, which is involved in cytoskeletal rearrangements and cell migration.[12] Downstream of these initial events, the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 can also occur.[11][13]
Section 3: Experimental Protocols
The characterization of this compound and endogenous ligands relies on a variety of in vitro assays. Below are outlines of key experimental methodologies.
Calcium Mobilization Assay
This assay is a common method to assess the functional activity of Gq-coupled receptors like P2Y6 and can also be used for Gi-coupled receptors like P2Y14 that mobilize intracellular calcium.[14]
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Cells endogenously expressing or recombinantly overexpressing the P2Y receptor of interest (e.g., P2Y6 or P2Y14) are cultured in a multi-well plate.[15]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[14][16] This dye is cell-permeable and its fluorescence intensity increases upon binding to calcium.
-
Compound Addition: The synthetic agonist (this compound) or endogenous ligand (UDP, UDP-glucose, or PGE2-G) is added to the wells at various concentrations.
-
Signal Detection: The change in fluorescence intensity is measured over time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[14]
-
Data Analysis: The peak fluorescence response is plotted against the ligand concentration to determine the EC50 value.
Receptor Binding Assay
While not explicitly detailed in the provided search results, competitive binding assays are a standard method to determine the binding affinity (Ki) of a ligand for its receptor.
Objective: To determine the affinity of a ligand for its target receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]UDP) and varying concentrations of the unlabeled test compound (e.g., this compound or unlabeled UDP).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.
Conclusion
The synthetic agonist this compound is a highly potent and selective tool for investigating the P2Y14 receptor, demonstrating significantly greater potency than its endogenous counterpart, UDP-glucose. In contrast, the P2Y6 receptor is primarily activated by the endogenous nucleotide UDP, with PGE2-G also identified as a natural agonist. The distinct signaling pathways initiated by these receptors underscore their diverse physiological roles. The experimental protocols outlined provide a foundation for the continued exploration of these important purinergic signaling systems and the development of novel therapeutics targeting them.
References
- 1. MRS 2690 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | P2Y6 receptor can bind to UDP [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2RY6 pyrimidinergic receptor P2Y6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 glyceryl ester is an endogenous agonist of the nucleotide receptor P2Y6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Genetic Validation of MRS2690 Effects Using P2Y14 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the P2Y14 receptor agonist, MRS2690, and other related agonists, leveraging experimental data from wild-type and P2Y14 knockout (KO) animal models. The genetic validation offered by P2Y14 KO models is crucial for confirming the on-target effects of this compound and elucidating the physiological roles of the P2Y14 receptor.
Introduction to this compound and the P2Y14 Receptor
This compound is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR). The P2Y14 receptor is activated by endogenous ligands such as UDP-glucose and is involved in various physiological processes, including immune responses, inflammation, and metabolic regulation.[1][2] The use of P2Y14 knockout models provides a definitive method to validate that the observed effects of this compound are indeed mediated through this receptor.
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor is coupled to the Gi/o family of G proteins.[3][4] Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Downstream of G-protein activation, the P2Y14 receptor can also modulate other signaling pathways, including the activation of mitogen-activated protein kinases (MAPK) and RhoA, influencing cellular processes like chemotaxis and inflammation.[1][5]
References
- 1. Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Confirming P2Y14-Dependent Signaling of MRS2690: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the P2Y14-dependent signaling of the potent agonist MRS2690. We offer a comparative analysis of this compound with other P2Y14 ligands, detailed experimental protocols, and a logical workflow to ensure the specificity of the observed effects.
Overview of the P2Y14 Receptor Signaling Pathway
The P2Y14 receptor, also known as GPR105, is a G-protein coupled receptor (GPCR) that is endogenously activated by UDP-sugars, such as UDP-glucose, and UDP itself.[1][2][3][4] It belongs to the Gi-coupled subfamily of P2Y receptors.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gi protein. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The dissociated Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, leading to responses like ERK1/2 phosphorylation.[1][5]
Caption: Canonical Gi-coupled signaling pathway of the P2Y14 receptor.
Comparative Analysis of P2Y14 Receptor Ligands
This compound is a synthetic agonist designed for high potency and selectivity at the P2Y14 receptor.[6] It is significantly more potent than the primary endogenous agonist, UDP-glucose. To confirm that the signaling observed with this compound is indeed P2Y14-mediated, it is crucial to compare its effects with known agonists and demonstrate blockade with a selective antagonist like PPTN (a 4,7-disubstituted naphthoic acid derivative).[7][8]
| Ligand | Type | Target Receptor(s) | Reported Potency (EC50 / IC50) | Key Characteristics |
| This compound | Synthetic Agonist | P2Y14 | EC50 = 49 nM | High potency, ~7-10 fold more potent than UDP-glucose.[8] |
| UDP-glucose | Endogenous Agonist | P2Y14 | EC50 ≈ 300-500 nM | Natural ligand, serves as a benchmark for agonist activity.[6] |
| UDP | Endogenous Agonist | P2Y6, P2Y14 | Potent agonist at P2Y14.[1][4] | Activates multiple P2Y subtypes, less selective than UDP-glucose.[9] |
| PPTN | Synthetic Antagonist | P2Y14 | IC50 ≈ 20-fold shift at 1µM[7] | Selective antagonist used to confirm P2Y14-specific effects.[7] |
Experimental Workflow for Confirming this compound Signaling
A multi-step experimental approach is required to robustly confirm that this compound signals through the P2Y14 receptor. This involves demonstrating a functional response in a P2Y14-expressing system, characterizing the downstream signaling events, and using specific inhibitors or genetic tools to prove the effect is exclusively mediated by the P2Y14 receptor.
Caption: A logical workflow for the experimental validation of this compound.
Key Experimental Protocols
To validate P2Y14 signaling, at least one of the following assays should be performed. The choice depends on the available cell system and equipment.
This assay directly measures the canonical output of Gi activation. Cells are first treated with an agent like forskolin (B1673556) to stimulate adenylyl cyclase and elevate cAMP levels. The ability of a P2Y14 agonist to inhibit this rise in cAMP is then quantified.
-
Objective: To measure the this compound-induced, Gi-mediated decrease in intracellular cAMP.
-
Cell Line: HEK293 cells stably expressing human P2Y14, or a native cell line with endogenous expression (e.g., HL-60 cells).[1]
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 20-30 minutes to prevent cAMP degradation.
-
Antagonist Addition (for specificity check): For antagonist validation, add the P2Y14 antagonist (e.g., 1-10 µM PPTN) 15-20 minutes prior to agonist addition.[7]
-
Agonist Stimulation: Add varying concentrations of this compound along with a fixed concentration of forskolin (e.g., 5-10 µM). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value (the concentration of agonist that causes 50% inhibition of the forskolin-stimulated response).
-
Activation of the P2Y14 receptor can stimulate the MAPK pathway, leading to the phosphorylation of ERK1/2.[1] This provides an alternative readout for receptor activation.
-
Objective: To detect this compound-induced activation of the MAPK signaling cascade.
-
Cell Line: RBL-2H3 or differentiated HL-60 cells, which endogenously express P2Y14.[1]
-
Methodology:
-
Cell Culture & Starvation: Grow cells to confluency and then serum-starve for 4-12 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat cells with varying concentrations of this compound for 5-15 minutes. Include a negative control (vehicle) and a positive control. For specificity, pre-incubate with a P2Y14 antagonist or a MEK inhibitor (e.g., U0126) where appropriate.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify band intensities using densitometry. Express the results as the ratio of phospho-ERK to total ERK.
-
Since P2Y14 is Gi-coupled, it does not typically induce calcium mobilization. However, in recombinant cell lines (e.g., HEK293, CHO) co-expressing P2Y14 and a promiscuous or chimeric G-protein (like Gα16 or Gαqi), the Gi signal can be re-routed to the Gq pathway, which activates PLC and leads to a measurable increase in intracellular calcium.[1][10]
-
Objective: To measure P2Y14 activation by this compound via a G-protein-coupled calcium flux.
-
Cell Line: HEK293 or CHO cells co-transfected with P2Y14 and Gα16 or Gαqi.
-
Methodology:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C, according to the manufacturer's protocol.
-
Baseline Reading: Measure the baseline fluorescence using a plate reader equipped with an injector (e.g., FLIPR, FlexStation).
-
Agonist Injection: Inject varying concentrations of this compound and monitor the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log concentration of this compound to determine the EC50 value. To confirm specificity, perform the assay in the presence of a P2Y14 antagonist.
-
Validating Specificity with Antagonists
The use of a selective antagonist is the pharmacological gold standard for confirming that an agonist's effect is mediated by a specific receptor. The antagonist should produce a rightward shift in the agonist's dose-response curve without reducing the maximum response.
Caption: Logic of using a selective antagonist to validate the signaling pathway.
By following this structured approach—combining functional assays with pharmacological blockade and appropriate negative controls—researchers can confidently and accurately confirm that the observed signaling effects of this compound are specifically mediated by the P2Y14 receptor.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Signalling and pharmacological properties of the P2Y receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pa2online.org [pa2online.org]
- 7. pa2online.org [pa2online.org]
- 8. Identification and characterisation of the P2Y14 purine receptor in the porcine coronary artery - Nottingham ePrints [eprints.nottingham.ac.uk]
- 9. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating P2Y14 Receptor Activation: A Comparative Guide to Agonist Alternatives
For researchers, scientists, and drug development professionals, the selective activation of the P2Y14 receptor is crucial for investigating its role in immunity, inflammation, and cellular signaling. While MRS2690 is a well-established potent agonist, a nuanced understanding of its alternatives is essential for robust experimental design and therapeutic development. This guide provides a comprehensive comparison of key P2Y14 receptor agonists, supported by experimental data and detailed methodologies.
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is endogenously activated by uridine (B1682114) diphosphate (B83284) (UDP)-sugars, with UDP-glucose being a primary physiological agonist.[1][2] Activation of this Gi-coupled receptor typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[1] However, signaling can also diverge to activate other pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade and RhoA activation, which is involved in cytoskeleton rearrangement and cell migration.[3]
This guide will delve into the comparative pharmacology of this compound and its principal alternatives, presenting quantitative data on their potency and efficacy. Detailed protocols for key functional assays are also provided to facilitate the replication and validation of these findings in your own research.
Comparative Agonist Performance at the P2Y14 Receptor
The selection of an appropriate agonist is contingent on the specific requirements of the experiment, including desired potency, selectivity, and the biological system under investigation. The following table summarizes the potency (EC50 values) of this compound and its alternatives from various studies. It is important to note that direct comparison of absolute EC50 values across different studies should be done with caution due to variations in experimental systems and conditions.
| Agonist | Receptor Species | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | Human | Calcium Mobilization | HEK293 | 49 | [4] |
| Porcine | Contraction Assay | Coronary Artery | > UDP-glucose | [4] | |
| UDP-glucose | Human | Calcium Mobilization | HEK293 | ~300-500 | [1] |
| Human | ERK Phosphorylation | HL-60 | Potent | [3] | |
| Porcine | Contraction Assay | Coronary Artery | Less potent than this compound | [4] | |
| UDP | Human | - | - | 5-fold more potent than UDP-glucose | [3] |
| Rat | Calcium Mobilization | COS-7 | 350 | [2] | |
| UDP-galactose | Human | Adenylyl Cyclase Inhibition | HEK293 | Similar to UDP-glucose | [3] |
| UDP-glucuronic acid | Human | Adenylyl Cyclase Inhibition | HEK293 | Similar to UDP-glucose | [3] |
| UDP-N-acetylglucosamine | Human | Adenylyl Cyclase Inhibition | HEK293 | ~10-fold less potent than UDP-glucose | [3] |
Key Observations:
-
This compound consistently demonstrates higher potency than the endogenous agonist UDP-glucose, often by a factor of 6 to 7-fold.[4] This makes it a valuable tool for eliciting robust receptor activation at lower concentrations.
-
UDP has emerged as a potent agonist, in some systems displaying even greater potency than UDP-glucose.[3] This finding has significant physiological implications, suggesting UDP may be a key endogenous ligand for the P2Y14 receptor.
-
Other UDP-sugars , such as UDP-galactose and UDP-glucuronic acid, exhibit potencies comparable to UDP-glucose, while UDP-N-acetylglucosamine is generally less potent.[3]
-
It is crucial to consider species differences , as exemplified by UDP acting as a potent agonist at the rat P2Y14 receptor but as a competitive antagonist at the human receptor in some assay systems.[2]
P2Y14 Receptor Signaling and Experimental Workflow
The activation of the P2Y14 receptor initiates a cascade of intracellular events. A simplified representation of the primary signaling pathway and a typical experimental workflow for evaluating agonist activity are depicted below.
References
- 1. Characterization of the UDP-glucose receptor (re-named here the P2Y14 receptor) adds diversity to the P2Y receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pa2online.org [pa2online.org]
Benchmarking MRS2690: A Comparative Guide to Synthetic P2Y14 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic P2Y14 receptor agonist, MRS2690, against other notable synthetic and endogenous agonists. The data presented is curated from peer-reviewed scientific literature to aid in the selection of appropriate pharmacological tools for research and development.
Introduction to the P2Y14 Receptor and its Agonists
The P2Y14 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Activation of the P2Y14 receptor has also been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2 phosphorylation.[1] This receptor is a promising therapeutic target due to its involvement in inflammatory and immune responses.[1]
The endogenous agonists for the P2Y14 receptor include UDP-sugars such as UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine, as well as UDP itself.[1] this compound is a potent and selective synthetic agonist for the P2Y14 receptor, designed for enhanced stability and activity compared to its endogenous counterparts.[2]
Comparative Analysis of P2Y14 Agonist Potency
The following table summarizes the potency (EC50) and binding affinity (Ki) of this compound in comparison to endogenous and other synthetic P2Y14 receptor agonists. The data highlights the superior potency of this compound relative to the primary endogenous agonist, UDP-glucose.
| Agonist | Type | EC50 (nM) | Ki (nM) | Key Findings |
| This compound | Synthetic | 49 | - | Potent and selective P2Y14 agonist. |
| MRS2802 | Synthetic | 63 | - | A UDP analog with high potency.[2][3] |
| MRS2905 | Synthetic | 0.92 | - | A highly potent and selective 2-thio-UDP analog. |
| 2-thio-UDP (β-methyl ester) | Synthetic | 56 | - | A potent and selective UDP analog.[1] |
| UDP-glucose | Endogenous | ~350 | - | Primary endogenous agonist, significantly less potent than this compound.[2] |
| UDP | Endogenous | ~70 | ~10 | More potent than UDP-glucose.[1][4] |
| UDP-galactose | Endogenous | >1000 | - | Lower potency compared to UDP-glucose.[1] |
| UDP-glucuronic acid | Endogenous | >1000 | - | Lower potency compared to UDP-glucose.[1] |
| UDP-N-acetylglucosamine | Endogenous | >1000 | - | Lower potency compared to UDP-glucose.[1] |
P2Y14 Receptor Signaling Pathways
Activation of the P2Y14 receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP production. A secondary pathway involves the βγ subunits of the G protein, which can activate phospholipase C (PLC), resulting in an increase in intracellular calcium. Furthermore, P2Y14 activation can lead to the phosphorylation of ERK1/2.
Experimental Protocols
Detailed methodologies for key experiments used to characterize P2Y14 agonists are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: Culture cells stably or transiently expressing the P2Y14 receptor in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of this compound and other test agonists.
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Plot the peak fluorescence change against the agonist concentration to determine the EC50 value.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity.
-
Cell Culture: Plate P2Y14-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Agonist and Forskolin (B1673556) Stimulation: Add varying concentrations of this compound or other agonists to the cells, followed by the addition of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The decrease in forskolin-stimulated cAMP levels is proportional to the agonist's activity. Plot the percentage of inhibition against the agonist concentration to calculate the EC50 value.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK pathway.
-
Cell Culture and Serum Starvation: Grow P2Y14-expressing cells in a suitable plate. Prior to the experiment, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with different concentrations of this compound or other agonists for a specific time period (typically 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting or ELISA: Determine the levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates using Western blotting with specific antibodies or a quantitative ELISA kit.
-
Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Plot the fold increase in phosphorylation over baseline against the agonist concentration to determine the EC50.
Radioligand Binding Assay
This assay determines the binding affinity of a ligand to the receptor.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y14 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled P2Y14 ligand (e.g., [³H]-UDP) and varying concentrations of the unlabeled competitor agonist (e.g., this compound).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor ligand to determine the IC50 value, from which the Ki (inhibition constant) can be calculated.
Experimental Workflow for P2Y14 Agonist Characterization
A typical workflow for identifying and characterizing novel P2Y14 agonists is outlined below.
References
Safety Operating Guide
Navigating the Disposal of MRS2690: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling MRS2690, a potent P2Y14 receptor agonist, adherence to proper disposal protocols is paramount for laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical compound.
Understanding this compound: Key Chemical Data
A comprehensive understanding of a compound's properties is the foundation of safe laboratory practices. Below is a summary of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C15H22N2Na2O16P2S |
| Molecular Weight | 626.33 g/mol |
| Purity | ≥98% (HPLC) |
| Storage | Store at -20°C |
| Solubility | Typically reconstituted in water |
Standard Disposal Procedure for this compound
As with any research-grade chemical, the disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following steps outline the recommended procedure for its disposal.
Step 1: Consult the Safety Data Sheet (SDS) Before handling or disposing of this compound, always consult the manufacturer-specific Safety Data Sheet. This document provides comprehensive information regarding hazards, handling, storage, and disposal.
Step 2: Personal Protective Equipment (PPE) Ensure appropriate personal protective equipment is worn at all times. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 3: Waste Classification this compound should be classified as a chemical waste. Do not dispose of it down the drain or in regular trash.
Step 4: Waste Collection
-
Solid Form: Collect solid this compound waste in a clearly labeled, sealed container designated for chemical waste.
-
Solutions: Aqueous solutions of this compound should be collected in a labeled, sealed container for liquid chemical waste. Avoid mixing with incompatible chemicals.
Step 5: Labeling The waste container must be clearly labeled with the full chemical name ("this compound") and any relevant hazard warnings as specified in the SDS.
Step 6: Storage of Waste Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials, until it is collected by a licensed chemical waste disposal service.
Step 7: Professional Disposal Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor.
Experimental Workflow for this compound Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Disclaimer: This information is intended for guidance purposes only and should not replace the specific instructions provided in the Safety Data Sheet (SDS) from the manufacturer or the established protocols of your institution. Always prioritize safety and regulatory compliance.
Personal protective equipment for handling MRS2690
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of MRS2690, a potent P2Y14 receptor agonist. The following guidelines are based on standard laboratory practices for potent small molecules, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Users are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific protocols.
Chemical and Biological Properties
This compound is a potent agonist for the P2Y14 receptor, a G-protein coupled receptor involved in various physiological processes, including immune responses.[1][2][3] It is significantly more potent than the endogenous agonist UDP-glucose.[4]
| Property | Value | Source |
| Chemical Name | Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4'-methylthio)uridin-5''-yl] ester disodium (B8443419) salt | Tocris Bioscience |
| Molecular Formula | C15H22N2Na2O16P2S | R&D Systems, Tocris Bioscience |
| Molecular Weight | 626.33 g/mol | R&D Systems, Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Biological Activity | Potent P2Y14 receptor agonist (EC50 = 49 nM) | Tocris Bioscience |
| Solubility | Typically reconstituted in water | R&D Systems, Tocris Bioscience |
| Storage | Store at -20°C | R&D Systems, Tocris Bioscience |
Personal Protective Equipment (PPE)
Due to its high potency, appropriate PPE is mandatory to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation risk of the powdered form. |
Operational Plan: Handling and Reconstitution
Extreme care should be taken when handling the solid form of this compound to avoid generating dust.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Prepare all necessary equipment, including microcentrifuge tubes, pipettes, and the reconstitution solvent (e.g., sterile water).
-
Weighing: If weighing the solid compound, do so within the chemical fume hood on a calibrated analytical balance. Use appropriate weighing paper or a tared microcentrifuge tube.
-
Reconstitution:
-
Slowly add the desired volume of solvent to the vial containing the solid this compound.
-
Cap the vial securely and vortex gently until the solid is completely dissolved.
-
For specific concentrations, refer to the batch-specific molecular weight on the product's Certificate of Analysis.[5]
-
-
Aliquoting and Storage:
-
Aliquot the reconstituted solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the stock solution and aliquots at -20°C.[4]
-
Disposal Plan
All waste generated from handling this compound should be considered chemical waste and disposed of according to institutional guidelines.
Waste Segregation and Disposal:
-
Solid Waste: Used weighing paper, contaminated pipette tips, and empty vials should be placed in a designated solid chemical waste container.
-
Liquid Waste: Unused reconstituted solutions and aqueous waste from experiments should be collected in a designated aqueous chemical waste container.
-
Contaminated PPE: Used gloves and disposable lab coats should be disposed of in the appropriate solid waste stream as per your institution's policy.
Do not dispose of this compound or its solutions down the drain or in the regular trash.[6][7][8]
Experimental Protocols and Visualizations
Experimental Workflow: In Vitro Calcium Mobilization Assay
This workflow outlines a typical experiment to assess the agonist activity of this compound by measuring intracellular calcium mobilization in a cell line expressing the P2Y14 receptor.
Caption: Workflow for a calcium mobilization assay using this compound.
P2Y14 Receptor Signaling Pathway
This compound activates the P2Y14 receptor, which is primarily coupled to the Gi alpha subunit of the heterotrimeric G protein.[2] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and subsequent cellular responses.
Caption: Simplified P2Y14 receptor signaling pathway.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. genecards.org [genecards.org]
- 4. MRS 2690 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
